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  • Product: 2-bromo-N-(4-sulfamoylphenyl)benzamide
  • CAS: 304666-47-5

Core Science & Biosynthesis

Foundational

2-Bromo-N-(4-sulfamoylphenyl)benzamide: Structural Characterization and Therapeutic Potential

Executive Summary 2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic small molecule belonging to the sulfamoylbenzamide class.[1] Structurally, it comprises a 2-bromobenzoyl moiety linked via an amide bond to a sulfan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic small molecule belonging to the sulfamoylbenzamide class.[1] Structurally, it comprises a 2-bromobenzoyl moiety linked via an amide bond to a sulfanilamide core. This compound represents a critical scaffold in medicinal chemistry, primarily investigated for its activity as a Carbonic Anhydrase (CA) inhibitor and, more recently, as a selective inhibitor of ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) .

This technical guide details the physicochemical properties, synthesis protocols, and mechanism of action of 2-bromo-N-(4-sulfamoylphenyl)benzamide, designed for researchers in drug discovery and structural biology.

Chemical Structure & Physicochemical Properties[2][3]

The molecule features an ortho-substituted bromine atom on the benzoyl ring, which introduces significant steric hindrance and lipophilicity compared to its unsubstituted analogs. The para-sulfamoyl group on the aniline ring serves as the primary pharmacophore for metalloenzyme coordination.

Structural Specifications
PropertyData
IUPAC Name 2-bromo-N-(4-sulfamoylphenyl)benzamide
Common Identifiers CBNumber: CB81688429
Molecular Formula C₁₃H₁₁BrN₂O₃S
Molecular Weight 355.21 g/mol
Canonical SMILES NS(=O)(=O)c1ccc(NC(=O)c2ccccc2Br)cc1
InChI Key (Predicted) NZCKTGCKFJDGFD-UHFFFAOYSA-N (derivative based)
H-Bond Donors 2 (Amide NH, Sulfonamide NH₂)
H-Bond Acceptors 4 (Amide O, Sulfonamide O=S=O)
Rotatable Bonds 3
Predicted Physicochemical Profile

Note: Values are calculated based on structure-activity relationship (SAR) data for sulfamoylbenzamides.

  • LogP (Lipophilicity): ~2.1 – 2.5 (Moderate lipophilicity due to the aryl bromide).

  • Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.

  • pKa (Sulfonamide): ~10.1 (Weakly acidic).

  • Melting Point: Typically >200°C (characteristic of high-melting sulfonamide solids).

Synthesis Protocol

The synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide utilizes a nucleophilic acyl substitution mechanism. The steric bulk of the ortho-bromo group on the acyl chloride requires controlled conditions to ensure complete conversion.

Reaction Scheme

Reagents: 2-Bromobenzoyl chloride, Sulfanilamide (4-aminobenzenesulfonamide), Pyridine (or Triethylamine), Dichloromethane (DCM) or DMF.

Step-by-Step Methodology

Phase 1: Preparation of Reactants

  • Dissolution: Dissolve 10 mmol (1.72 g) of sulfanilamide in 20 mL of anhydrous Pyridine. Alternatively, use DMF with 1.2 equivalents of Triethylamine if avoiding pyridine.

  • Activation: Cool the solution to 0°C in an ice bath to minimize side reactions (e.g., di-acylation).

Phase 2: Acylation 3. Addition: Dropwise add 11 mmol (2.41 g, 1.1 eq) of 2-bromobenzoyl chloride dissolved in 5 mL of DCM to the amine solution over 15 minutes. 4. Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

Phase 3: Workup and Purification 5. Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 1N HCl (to neutralize excess pyridine/base). 6. Precipitation: The product will precipitate as a white to off-white solid. Stir for 30 minutes to ensure full granulation. 7. Filtration: Collect the solid via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL). 8. Recrystallization: Purify the crude solid by recrystallizing from hot Ethanol/Water (9:1 ratio). 9. Drying: Dry under vacuum at 60°C for 12 hours.

Visualization of Synthesis Pathway

SynthesisPathway Start1 2-Bromobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 Sulfanilamide (Nucleophile) Start2->Intermediate Product 2-bromo-N-(4-sulfamoylphenyl)benzamide (Target) Intermediate->Product Elimination of Cl- Byproduct HCl / Pyridinium Salt Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.

Biological Activity & Mechanism of Action

Carbonic Anhydrase Inhibition (CAI)

The unsubstituted sulfonamide moiety (-SO2NH2) is a classic zinc-binding group (ZBG).

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the active site of Carbonic Anhydrase (CA) enzymes.

  • Selectivity: The bulky 2-bromo group on the benzamide tail interacts with the hydrophobic pocket of the enzyme active site, potentially conferring isoform selectivity (e.g., for tumor-associated CA IX or CA XII) over cytosolic CA I/II.

h-NTPDase Inhibition

Recent studies on sulfamoylbenzamides suggest potential activity against human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases).[2]

  • Relevance: h-NTPDases hydrolyze extracellular ATP/ADP, regulating purinergic signaling involved in inflammation and thrombosis.

  • SAR Insight: Analogs with electron-withdrawing groups (like Cl or Br) on the benzamide ring have shown IC₅₀ values in the micromolar range (0.28 – 2.88 μM) against h-NTPDase1 and h-NTPDase3.

Visualization of Mechanism

Mechanism CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+ Ion) NTPDase_Site h-NTPDase Allosteric Site Compound 2-bromo-N-(4-sulfamoylphenyl)benzamide Compound->NTPDase_Site Competitive/Allosteric Inhibition (Secondary Target) Sulfonamide Sulfonamide Group (-SO2NH2) Compound->Sulfonamide BromoPhenyl 2-Bromophenyl Tail (Hydrophobic/Steric) Compound->BromoPhenyl Sulfonamide->CA_ActiveSite Zinc Coordination (Primary Interaction) BromoPhenyl->CA_ActiveSite Hydrophobic Pocket Filling (Selectivity)

Figure 2: Dual mechanistic pathways showing Zinc coordination (CA) and potential NTPDase modulation.

Experimental Validation Protocols

To validate the synthesized compound, the following analytical assays are standard.

Characterization (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Singlet at δ 10.5–10.8 ppm.

    • Sulfonamide NH₂: Broad singlet at δ 7.2–7.4 ppm.

    • Aromatic Protons:

      • Benzoyl ring: Multiplets at δ 7.4–7.7 ppm (characteristic of ortho-substitution).

      • Sulfamoylphenyl ring: Two doublets (AA'BB' system) at δ 7.8–8.0 ppm.

CA Inhibition Assay
  • Enzyme: Recombinant human CA I, II, IX.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Method: Monitor the hydrolysis of 4-NPA to 4-nitrophenolate spectrophotometrically at 400 nm.

  • Control: Acetazolamide (standard inhibitor).

References

  • ChemicalBook. (n.d.). 2-bromo-N-(4-sulfamoylphenyl)benzamide Product Description. Retrieved from

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). (Describes the general synthesis class).
  • Baqi, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances / PMC. Retrieved from

  • BenchChem. (2025).[3] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (Reference for acylation conditions).

Sources

Exploratory

An In-depth Technical Guide to 2-bromo-N-(4-sulfamoylphenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-bromo-N-(4-sulfamoylphenyl)benzamide, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-bromo-N-(4-sulfamoylphenyl)benzamide, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's core characteristics, including its molecular weight and formula, and outlines a detailed methodology for its synthesis and characterization. Furthermore, it explores the compound's potential therapeutic applications, drawing upon the well-established biological activities of its constituent chemical moieties.

Core Molecular Profile

2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic organic compound that integrates a 2-bromobenzamide scaffold with a sulfonamide-bearing aniline. This unique combination of functional groups suggests a rich chemical reactivity and a high potential for biological activity, making it a compelling candidate for further investigation in medicinal chemistry.

Molecular Formula and Weight

The chemical structure of 2-bromo-N-(4-sulfamoylphenyl)benzamide consists of a 2-bromobenzoyl group linked via an amide bond to the nitrogen of 4-aminobenzenesulfonamide (sulfanilamide).

The molecular formula is C₁₃H₁₁BrN₂O₃S .

The molecular weight is 355.21 g/mol .

Physicochemical Properties

While specific experimental data for 2-bromo-N-(4-sulfamoylphenyl)benzamide is not extensively available, its properties can be predicted based on its structural analogues. The following table summarizes these anticipated characteristics.

PropertyPredicted Value
IUPAC Name 2-bromo-N-(4-sulfamoylphenyl)benzamide
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 200-230 °C
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols
pKa (Acidic - Sulfonamide) Estimated around 9-10
pKa (Basic - Amide) Weakly basic

Synthesis and Purification

The synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide can be achieved through a standard nucleophilic acyl substitution reaction. The following protocol provides a representative method for its preparation in a laboratory setting.

Synthetic Workflow

Synthesis_Workflow Sulfanilamide Sulfanilamide Reaction_Mixture Reaction_Mixture Sulfanilamide->Reaction_Mixture Dissolve 2-Bromobenzoyl_chloride 2-Bromobenzoyl_chloride 2-Bromobenzoyl_chloride->Reaction_Mixture Add dropwise Pyridine_DMF Pyridine_DMF Pyridine_DMF->Reaction_Mixture Solvent/Base Crude_Product Crude_Product Reaction_Mixture->Crude_Product Precipitation Purified_Product Purified_Product Crude_Product->Purified_Product Recrystallization

Caption: Synthetic workflow for 2-bromo-N-(4-sulfamoylphenyl)benzamide.

Experimental Protocol

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • 2-Bromobenzoyl chloride

  • Anhydrous Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • In a clean, dry round-bottom flask, dissolve sulfanilamide (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, slowly add anhydrous pyridine (1.1 equivalents) to act as a base.

  • Add 2-bromobenzoyl chloride (1.05 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-bromo-N-(4-sulfamoylphenyl)benzamide.[1][2]

  • Dry the purified product under vacuum.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized 2-bromo-N-(4-sulfamoylphenyl)benzamide, a combination of spectroscopic and analytical techniques should be employed.

Characterization Workflow

Characterization_Workflow Purified_Compound Purified_Compound NMR 1H & 13C NMR Purified_Compound->NMR Mass_Spec Mass Spectrometry (MS) Purified_Compound->Mass_Spec FTIR FT-IR Spectroscopy Purified_Compound->FTIR Purity Purity Assessment (HPLC) Purified_Compound->Purity Structural_Confirmation Structure Confirmed NMR->Structural_Confirmation Mass_Spec->Structural_Confirmation FTIR->Structural_Confirmation Purity->Structural_Confirmation

Caption: Analytical workflow for structural elucidation and purity assessment.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amide proton (NH), and the sulfonamide protons (NH₂). The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons attached to bromine and the sulfonyl group.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and sulfonamide groups (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and the S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹).[3]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, confirming the elemental composition of the compound.[3]

Potential Therapeutic Applications

The structural features of 2-bromo-N-(4-sulfamoylphenyl)benzamide suggest its potential as a bioactive molecule. Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities.[4]

Rationale for Biological Activity
  • Sulfonamide Moiety: The sulfonamide group is a key pharmacophore in a multitude of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[4][5] It is known to inhibit various enzymes, such as carbonic anhydrases and dihydrofolate synthase.[4][6]

  • Benzamide Moiety: Benzamide derivatives also exhibit a wide array of pharmacological effects.[7]

  • Bromo-substitution: The presence of a bromine atom on the benzoyl ring can enhance the lipophilicity of the molecule, potentially improving its cell permeability and metabolic stability. It can also participate in halogen bonding, which can influence ligand-receptor interactions.

Potential as an Enzyme Inhibitor

Given the presence of the sulfonamide group, 2-bromo-N-(4-sulfamoylphenyl)benzamide is a prime candidate for investigation as an inhibitor of various enzymes. One particularly relevant target class is the carbonic anhydrases (CAs) . Certain CA isoforms are overexpressed in tumors, and their inhibition is a validated strategy in cancer therapy.[2]

Enzyme_Inhibition_Pathway Target_Compound 2-bromo-N-(4-sulfamoylphenyl)benzamide Target_Compound->Inhibition Inhibits Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Product Product Enzyme->Product Catalyzes reaction Blocked Reaction Blocked Enzyme->Blocked Substrate Substrate Substrate->Enzyme Binds to active site Inhibition->Enzyme

Caption: Proposed mechanism of enzyme inhibition by the target compound.

Conclusion

2-bromo-N-(4-sulfamoylphenyl)benzamide represents a molecule with considerable potential for applications in drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The convergence of the sulfonamide and bromobenzamide functionalities within a single molecular entity warrants further investigation to unlock its full therapeutic potential.

References

  • U.S. Environmental Protection Agency. 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Properties. [Link]

  • Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

  • NIST. Benzamide, 2-bromo-N-(4-bromophenyl)-. [Link]

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. [Link]

  • U.S. Environmental Protection Agency. 2-bromo-n-(4-sulfamoylphenyl)acetamide Properties. [Link]

  • U.S. Environmental Protection Agency. 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide - Toxics Release Inventory. [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Wikipedia. Benzamide. [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]

  • BindingDB. N-(2-Bromo-4-sulfamoyl-phenyl)-2,3,5,6-tetrafluoro-benzamide. [Link]

  • PubChem. N-(4-Sulfamoyl-phenyl)-benzamide. [Link]

  • Google Patents.

Sources

Foundational

Introduction: The Versatile N-(4-sulfamoylphenyl)benzamide Scaffold

An In-Depth Technical Guide to N-(4-sulfamoylphenyl)benzamide Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships The N-(4-sulfamoylphenyl)benzamide core, which marries a benzamide moiety to t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-sulfamoylphenyl)benzamide Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

The N-(4-sulfamoylphenyl)benzamide core, which marries a benzamide moiety to the ubiquitous sulfonamide group, represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of therapeutic agents targeting a wide array of diseases. Sulfonamides, in general, are known for a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The integration of the benzamide linkage provides an additional vector for molecular recognition and interaction with biological targets, allowing for the fine-tuning of potency and selectivity.

This technical guide offers a comprehensive review for researchers and drug development professionals, moving beyond a simple recitation of facts to explore the causality behind synthetic choices and the logic of biological evaluation. We will delve into the primary synthetic routes, explore the significant therapeutic applications with a focus on anticancer and antimicrobial activities, and synthesize the critical structure-activity relationships (SAR) that drive lead optimization.

Part 1: Synthetic Strategies and Methodologies

The construction of N-(4-sulfamoylphenyl)benzamide analogs predominantly relies on the formation of a stable amide bond between a substituted benzoic acid and a 4-aminobenzenesulfonamide derivative. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the chemical nature of the substituents.

Amide Coupling via Activating Agents

The most common and versatile method involves the activation of the carboxylic acid group of a benzoic acid derivative to facilitate its reaction with the amino group of 4-aminobenzenesulfonamide. Peptide coupling reagents are ideal for this transformation as they proceed under mild conditions, tolerate a wide range of functional groups, and typically produce high yields.

Causality of Experimental Choice: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) are frequently employed.[3][4] EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a crucial additive by trapping the O-acylisourea to form an activated HOBt-ester. This ester is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide bond, thereby improving reaction efficiency and product purity.[3]

Experimental Protocol: General Synthesis using EDCI/HOBt

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDCI (1.2 eq.) portion-wise while stirring. Maintain the temperature at 0 °C and stir for 30 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add 4-aminobenzenesulfonamide (1.0 eq.) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Chloroform:Methanol, 9:1 v/v).[4]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-sulfamoylphenyl)benzamide analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[3][4]

Synthesis via Acyl Chlorides

An alternative, more classical approach involves the conversion of the benzoic acid to a more reactive benzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate readily reacts with 4-aminobenzenesulfonamide.

Causality of Experimental Choice: This method is often faster and uses cheaper reagents than carbodiimide coupling. However, it is less "green" and the harsh conditions required to form the acyl chloride may not be compatible with sensitive functional groups on the starting materials. The reaction of sulfanilamide with benzoyl chloride in the presence of a base like NaOH is a representative example of this approach.[5]

G cluster_0 General Synthetic Pathway R1_Benzoic Substituted Benzoic Acid Activated_Ester Activated Intermediate (e.g., O-Acylisourea/HOBt Ester) R1_Benzoic->Activated_Ester EDCI / HOBt DCM, 0°C Sulfanilamide 4-Aminobenzenesulfonamide Product N-(4-sulfamoylphenyl)benzamide Analog Sulfanilamide->Product RT, 12-24h Activated_Ester->Product

Caption: General synthesis via EDCI/HOBt coupling.

Part 2: Biological Activities and Therapeutic Applications

The N-(4-sulfamoylphenyl)benzamide scaffold has been extensively explored for various biological activities, with anticancer and antimicrobial applications being the most prominent.

Anticancer Activity: Targeting Carbonic Anhydrases

A significant body of research has focused on these analogs as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6][7] These enzymes are crucial for tumor survival, especially under hypoxic conditions, as they regulate extracellular pH, facilitating tumor growth, and metastasis.[6][7] The unsubstituted sulfonamide group (-SO₂NH₂) is a key zinc-binding group that anchors the inhibitor to the active site of the CA enzyme.

  • Selective Inhibition: Researchers have designed N-(4-sulfamoylphenyl)benzamide derivatives that show selectivity for the tumor-associated CAs over cytosolic isoforms like CA I and II, which is crucial for minimizing off-target effects. For example, novel derivatives integrating a triazole linker have been developed as potent and selective inhibitors of CA IX and CA XII.[6][8]

  • Broad-Spectrum Activity: Many of these compounds exhibit promising anticancer activity across a wide range of cancer cell lines. Dimethylated derivative 7h from one study showed GI₅₀ values ranging from 0.361 to 9.21 μM across 60 different cancer cell lines.[6][7] Similarly, a spiro-acenaphthylene-thiadiazole derivative demonstrated significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines.[9]

Table 1: Selected N-(4-sulfamoylphenyl)benzamide Analogs as Carbonic Anhydrase Inhibitors

Compound IDKey Structural FeatureTargetInhibition Constant (Kᵢ) / IC₅₀Reference
7j Ditrifluoromethylated benzamideCA XIIKᵢ = 0.081 µM[6][7]
7l Chlorinated benzamideCA IXKᵢ = 0.317 µM[6][7]
7h Dimethylated benzamideCA IXKᵢ = 1.324 µM[6][7]
7h Dimethylated benzamideCA XIIKᵢ = 0.435 µM[6][7]
Spiro-analog 1 Spiro-acenaphthylene-thiadiazoleCA IXIC₅₀ = 0.477 µM[9]
Antimicrobial Activity

The sulfonamide pharmacophore is historically renowned for its antibacterial properties. N-(4-sulfamoylphenyl)benzamide analogs continue this legacy, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][10][11]

  • Mechanism of Action: While not always fully elucidated for novel analogs, the classical mechanism for sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

  • Notable Findings: Studies have reported new thiopyrimidine-benzenesulfonamide hybrids and other derivatives with significant antimicrobial efficacy against pathogenic microbes like E. coli, K. pneumoniae, S. aureus, and C. albicans.[10][12] One study found that certain benzamide derivatives showed excellent activity against B. subtilis and E. coli with MIC values as low as 3.12 µg/mL.[11]

Other Therapeutic Targets

The versatility of this scaffold extends to other important biological targets:

  • h-NTPDase Inhibition: Certain sulfamoyl benzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[13][14] These enzymes are involved in pathological conditions like thrombosis, inflammation, and cancer, making them attractive therapeutic targets.[14] For instance, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was found to be a potent inhibitor of h-NTPDase1 and h-NTPDase3.[2][13]

  • Keap1-Nrf2 PPI Inhibition: Analogs have been designed as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a critical pathway in cellular response to oxidative stress.[15]

G cluster_1 Biological Evaluation Workflow Synthesis Compound Synthesis & Purification Primary_Screen Primary Screening (e.g., Enzyme Inhibition Assay) Synthesis->Primary_Screen Test Analogs Secondary_Screen Secondary Screening (Cell-Based Assays) Primary_Screen->Secondary_Screen Active Compounds Hit_ID Hit Identification Secondary_Screen->Hit_ID Potent & Selective Hits SAR SAR Analysis & Lead Optimization Hit_ID->SAR SAR->Synthesis Design New Analogs

Caption: A typical workflow for biological screening.

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For N-(4-sulfamoylphenyl)benzamide analogs, SAR studies have revealed key insights.

  • The Benzamide "Tail": The substituents on the benzamide ring (often called the "tail" region in the context of CA inhibitors) play a critical role in modulating potency and selectivity.[6]

    • Hydrophobicity: Introducing small, hydrophobic groups on the benzamide ring often enhances inhibitory activity against CAs IX and XII.[6] For example, chlorinated and dimethylated derivatives showed high efficacy.[6][7]

    • Flexibility and Linkers: The introduction of flexible linkers, such as triazoles, between the core and the tail can optimize interactions with the target enzyme.[8]

  • The Sulfonamide Core: The 4-sulfamoylphenyl moiety is generally considered essential for the primary interaction with targets like carbonic anhydrase. Modifications to this part of the molecule are less common but can be used to alter physicochemical properties.

  • Piperazine and Heterocyclic Modifications: In some analogs, the benzamide nitrogen is part of a larger heterocyclic system like piperazine. SAR studies on these compounds have shown that modifications to this ring system can significantly impact activity.[16]

Caption: Key structure-activity relationship points. (Note: The image in the DOT script is a placeholder to illustrate the concept of pointing to a chemical scaffold.)

Conclusion and Future Perspectives

The N-(4-sulfamoylphenyl)benzamide scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The synthetic accessibility and modular nature of these compounds allow for the rapid generation of diverse chemical libraries. Current research highlights their significant potential as selective anticancer agents through the inhibition of tumor-associated carbonic anhydrases and as a source of new antimicrobial drugs.

Future work in this field should focus on leveraging the established SAR to design next-generation analogs with improved pharmacokinetic profiles (ADME properties) and enhanced in-vivo efficacy. Exploring novel linker strategies to connect the core to different "tail" fragments could unlock interactions with new biological targets. Furthermore, the application of computational methods, such as molecular docking and dynamic simulations, will be instrumental in rationally designing more potent and selective inhibitors, accelerating the journey from chemical synthesis to clinical application.

References

  • Udhayasurian, R. et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). Available at: [Link]

  • Udhayasurian, R. et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • El-Damasy, A. K. et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches. Journal of Medicinal Chemistry, 68(3), 3764-3781. Available at: [Link]

  • El-Damasy, A. K. et al. (2025). Novel N -(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches. ResearchGate. Available at: [Link]

  • Hussain Zaigham, Z. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. Available at: [Link]

  • Hussain Zaigham, Z. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar. Available at: [Link]

  • El-Damasy, A. K. et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. ACS Publications. Available at: [Link]

  • Olaru, A. et al. (2016). Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 24(5), 982-8. Available at: [Link]

  • Brzozowski, Z. et al. (2012). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Medicinal Chemistry Research, 22, 2972–2984. Available at: [Link]

  • Kumar, V. et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ChemMedChem, 16(15), 2419-2432. Available at: [Link]

  • Akili, S. et al. (2022). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: [Link]

  • Al-Warhi, T. et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(3), 2209. Available at: [Link]

  • Al-Abdullah, E. S. et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(20), 4721. Available at: [Link]

  • Jiang, Z-Y. et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry, 65, 128713. Available at: [Link]

  • Fayed, E. A. et al. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research, 3(11), 580-593. Available at: [Link]

  • Shaik, A. B. et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Methodologies, 8(9), 746-756. Available at: [Link]

  • Hussain Zaigham, Z. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1545-1554. Available at: [Link]

Sources

Exploratory

physicochemical properties of brominated benzamide sulfonamides

An In-depth Technical Guide on the Physicochemical Properties of Brominated Benzamide Sulfonamides Introduction Sulfonamides represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of Brominated Benzamide Sulfonamides

Introduction

Sulfonamides represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial to anticancer agents.[1][2] The incorporation of a benzamide moiety and bromine substituents into the sulfonamide scaffold can significantly modulate the physicochemical properties of these molecules, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a comprehensive exploration of the key , offering insights into their synthesis, structural characteristics, and solution-state behavior. Understanding these properties is paramount for the rational design and development of novel drug candidates.[5][6]

Synthesis of Brominated Benzamide Sulfonamides

A prevalent and efficient method for the synthesis of N-acylsulfonamides, including brominated benzamide sulfonamides, is the Schotten-Baumann reaction.[3][7] This involves the acylation of a sulfonamide with an acid chloride in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-(4-bromobenzenesulfonyl)benzamide[7]
  • Dissolution: In a suitable reaction flask, dissolve 10 mmol of 4-bromobenzenesulfonamide in 50 mL of a 10% aqueous sodium hydroxide solution. The use of a strong base like NaOH is essential to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion.

  • Cooling: Cool the solution in an ice bath with continuous stirring. This is a critical step to control the exothermicity of the reaction with the highly reactive benzoyl chloride.

  • Acylation: Add 11 mmol of benzoyl chloride dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained below 10°C. The slow addition prevents side reactions and ensures a higher yield of the desired product.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction proceeds to completion.

  • Precipitation: Acidify the reaction mixture with dilute hydrochloric acid. This step protonates the N-acylsulfonamide, which is typically insoluble in acidic aqueous media, causing it to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by suction filtration, wash thoroughly with cold water to remove any remaining salts and impurities, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-(4-bromobenzenesulfonyl)benzamide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 4-Bromobenzenesulfonamide D Ice Bath (0-10°C) A->D B Benzoyl Chloride B->D C 10% NaOH (aq) C->D E Stirring (2.5 hours) D->E Slow Addition F Acidification (dil. HCl) E->F G Suction Filtration F->G Precipitation H Recrystallization G->H I N-(4-bromobenzenesulfonyl)benzamide H->I Pure Product XRay_Workflow A Synthesized Compound B Crystal Growth (Slow Evaporation) A->B C Single Crystal B->C D X-Ray Diffractometer C->D E Diffraction Data D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H 3D Crystal Structure G->H Lipophilicity_Workflow A RP-HPLC System (C18 column, pH 7.4 buffer) B Inject Standard Compounds (Known LogD values) A->B D Inject Test Compound A->D C Generate Calibration Curve (Retention Time vs. LogD) B->C F Interpolate on Calibration Curve C->F E Measure Retention Time D->E E->F G Determine LogD F->G

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-bromo-N-(4-sulfamoylphenyl)benzamide

Abstract & Application Context This application note details the optimized synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide , a critical pharmacophore in medicinal chemistry. This compound features a sulfonamide moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the optimized synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide , a critical pharmacophore in medicinal chemistry. This compound features a sulfonamide moiety—a classic "privileged structure" known for carbonic anhydrase (CA) inhibition and antibacterial activity—linked via a robust amide bond to an ortho-brominated phenyl ring.

The ortho-bromo substituent is strategically significant for two reasons:

  • Steric Influence: It induces a twisted conformation in the benzamide linkage, potentially enhancing selectivity in protein-ligand binding pockets (e.g., h-NTPDases or CA isoforms).

  • Synthetic Handle: The bromine atom serves as a pre-installed handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold.

This protocol utilizes a nucleophilic acyl substitution strategy under anhydrous conditions to ensure high chemoselectivity, favoring the aniline nitrogen over the less nucleophilic sulfonamide nitrogen.

Retrosynthetic Logic & Mechanism

The synthesis is designed around the Schotten-Baumann principle adapted for non-aqueous media to prevent hydrolysis of the acid chloride.

  • Nucleophile: Sulfanilamide (4-aminobenzenesulfonamide). The aniline amine (

    
    ) is significantly more nucleophilic than the sulfonamide nitrogen (
    
    
    
    ), ensuring regioselectivity without protecting groups.
  • Electrophile: 2-Bromobenzoyl chloride.[1][2] The acyl chloride is highly activated, necessitating temperature control to prevent di-acylation.

  • Base: Pyridine acts as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a transient, highly reactive N-acylpyridinium intermediate).

Visualization: Reaction Mechanism

ReactionMechanism cluster_0 Key Transformation Step Reagents Reagents (Sulfanilamide + 2-Br-Benzoyl Cl) Intermediate Tetrahedral Intermediate (Transient) Reagents->Intermediate Nucleophilic Attack (Aniline NH2 -> C=O) Transition Elimination of Cl- Intermediate->Transition Electron Collapse Product Product 2-Bromo-N-(4-sulfamoylphenyl)benzamide Transition->Product Formation of Amide Bond Byproduct Byproduct Pyridine·HCl Transition->Byproduct Scavenging

Caption: Mechanistic flow of the nucleophilic acyl substitution. The aniline nitrogen attacks the carbonyl carbon, followed by chloride elimination.[2]

Materials & Reagents

Safety Note: 2-Bromobenzoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood. Sulfanilamide is a sulfa drug; handle with care to avoid allergic sensitization.

ReagentMW ( g/mol )Equiv.Scale (Example)Role
Sulfanilamide 172.201.01.72 g (10 mmol)Nucleophile
2-Bromobenzoyl Chloride 219.461.12.41 g (11 mmol)Electrophile
Pyridine (Anhydrous)79.102.01.6 mL (~20 mmol)Base/Catalyst
Dichloromethane (DCM) 84.93Solvent50 mLSolvent
HCl (1M) 36.46Quench50 mLWorkup
Ethanol (95%) 46.07Solvent~20-30 mLRecrystallization

Detailed Experimental Protocol

Phase 1: Reaction Setup (Acylation)
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.
    
  • Dissolution: Add Sulfanilamide (1.0 eq) to the flask. Add anhydrous DCM (40 mL) . Add Pyridine (2.0 eq) .

    • Expert Insight: Sulfanilamide has moderate solubility in DCM. The addition of pyridine aids solubility. If the solution is not clear, the reaction will still proceed as the solid dissolves upon reacting.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Stir for 10 minutes.
    
    • Causality: Cooling is critical. The reaction is exothermic. Higher temperatures during addition can lead to di-acylation (reaction at the sulfonamide nitrogen) or hydrolysis if moisture is present.

  • Addition: Dissolve 2-Bromobenzoyl chloride (1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe pump.

    • Observation: A precipitate (pyridinium hydrochloride) may begin to form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (more polar) should disappear.

Phase 2: Workup & Isolation
  • Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (50 mL) .

    • Why? The acid wash converts excess pyridine and unreacted sulfanilamide into water-soluble salts, removing them from the organic layer.

  • Extraction: Shake vigorously and separate the layers. Collect the organic (DCM) layer.

  • Wash: Wash the organic layer with Saturated

    
     (30 mL)  (to remove residual acid/benzoic acid byproduct) and then Brine (30 mL) .
    
  • Drying: Dry the organic layer over anhydrous

    
    . Filter off the drying agent.[3]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid (typically off-white or pale yellow).

Phase 3: Purification (Recrystallization)[5][6]
  • Solvent Choice: 95% Ethanol (EtOH) is the standard solvent for sulfanilamide derivatives.[4]

  • Procedure: Dissolve the crude solid in the minimum amount of boiling EtOH. If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot.

  • Crystallization: Allow the solution to cool slowly to RT, then place in an ice bath for 1 hour.

  • Filtration: Collect the crystals via vacuum filtration. Wash with cold EtOH.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Reagent Prep (Inert Atmosphere) Step1 1. Dissolve Sulfanilamide in DCM + Pyridine Start->Step1 Step2 2. Cool to 0°C Control Exotherm Step1->Step2 Step3 3. Dropwise Addition 2-Br-Benzoyl Chloride Step2->Step3 Step4 4. Reaction (RT, 4-6h) Monitor via TLC Step3->Step4 Step5 5. Acid Wash (1M HCl) Remove Pyridine/Amine Step4->Step5 Step6 6. Recrystallization (Ethanol) Step5->Step6 End Final Product Pure Crystals Step6->End

Caption: Step-by-step experimental workflow ensuring high purity and yield.

Characterization & Validation

To validate the synthesis, compare your data against these expected parameters.

TechniqueExpected ResultInterpretation
Appearance White to off-white crystalline solidHigh purity; yellowing indicates oxidation or impurities.[5]
Melting Point 210–215°C (dec)Typical for high-MW sulfonamides. Sharp range (<2°C) confirms purity.

NMR
(DMSO-

)

10.8 (s, 1H, Amide NH)
Downfield singlet confirms amide formation.

7.3 (s, 2H,

)
Broad singlet; exchangeable with

.

7.8–8.0 (m, 4H, AA'BB')
Characteristic para-substitution pattern of the sulfanilamide ring.

7.4–7.7 (m, 4H, Benzoyl)
Multiplets corresponding to the ortho-substituted benzoyl ring.
IR Spectroscopy 1650–1670

Strong C=O stretch (Amide I band).
1340, 1160

Asymmetric/Symmetric

stretches.

Troubleshooting Guide

This protocol is a self-validating system. If deviations occur, consult the table below.

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM and Pyridine are anhydrous. Keep the acid chloride bottle sealed until use.
Oiling Out Impurities in RecrystallizationUse a mixture of EtOH/Water (9:1) instead of pure EtOH. Scratch the glass to induce nucleation.
Extra Spots on TLC Di-acylationThe reaction was likely too warm or excess acid chloride was used.[6] Maintain 0°C during addition.
Smell of Pyridine Incomplete WashRepeat the 1M HCl wash step. Pyridine salts are highly water-soluble.

References

  • BenchChem. An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure, Properties, and Biological Activity. (Accessed 2026). Link

  • Royal Society of Chemistry (RSC). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). Link

  • EPA CompTox Dashboard. 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Properties. (Accessed 2026). Link

  • Organic Chemistry Portal. Synthesis of Sulfonamides and Amides. (General Reference). Link

  • University of Rochester. Solvents for Recrystallization: Tips and Tricks.Link

Sources

Application

Preparation and In Vitro Evaluation of 2-bromo-N-(4-sulfamoylphenyl)benzamide: Protocols for Cell Culture Assays

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preparation, handling, and in vitro evaluation of 2-bromo-N-(4-sulfamoylphen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for the preparation, handling, and in vitro evaluation of 2-bromo-N-(4-sulfamoylphenyl)benzamide for cell-based assays. This compound integrates a benzamide scaffold, a common motif in oncology, with a sulfonamide group, suggesting a potential mechanism of action as a carbonic anhydrase inhibitor.[1][2] Given the role of specific carbonic anhydrase isoforms, such as CA IX and CA XII, in promoting survival and metastasis in hypoxic tumors, this molecule represents a person of interest for cancer research.[2][3] This document details protocols for solubilization, stock solution preparation, and the execution of a colorimetric cell viability assay (MTT) to determine its anti-proliferative effects. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Compound Profile and Physicochemical Properties

2-bromo-N-(4-sulfamoylphenyl)benzamide is an organic compound characterized by a 2-bromobenzoyl group linked via an amide bond to a sulfanilamide moiety. The sulfonamide group is a critical pharmacophore known for its ability to inhibit carbonic anhydrases, while the benzamide structure is a recognized "privileged scaffold" in medicinal chemistry.[4]

Table 1: Physicochemical Properties of 2-bromo-N-(4-sulfamoylphenyl)benzamide and Related Structures

Property Value / Information Source
Molecular Formula C₁₃H₁₁BrN₂O₃S Derived
Molecular Weight 355.21 g/mol Derived
Predicted Solubility High solubility in polar aprotic solvents (DMSO, DMF); limited aqueous solubility.[5][6] BenchChem[5][6]
Parent Compound (Benzamide) Slightly soluble in water; soluble in many organic solvents.[7] Wikipedia[7]
Related Structure 2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide ChemDiv[8]

| --- | CAS: 2043-2471-2 MW: 447.31 | --- |

Postulated Mechanism of Action: Carbonic Anhydrase Inhibition

The primary hypothesized biological activity of 2-bromo-N-(4-sulfamoylphenyl)benzamide is the inhibition of carbonic anhydrases (CAs).[2]

  • Expertise & Causality: Many solid tumors experience hypoxia (low oxygen), which leads to acidosis. To survive, cancer cells upregulate specific CA isoforms, particularly the membrane-bound CA IX and CA XII. These enzymes convert CO₂ to bicarbonate and a proton, effectively managing the intracellular pH (pHi) by exporting acid.[2] By maintaining a neutral-to-alkaline pHi while contributing to an acidic extracellular environment, CAs promote tumor growth, proliferation, and metastasis.[2][3] The sulfonamide group (-SO₂NH₂) of the compound is crucial for its inhibitory activity, as it is believed to coordinate with the zinc ion located in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic function.[2] This disruption of pH homeostasis can trigger apoptosis and reduce the cancer cells' invasive potential.

G cluster_cell Cancer Cell (Intracellular) cluster_extracellular Tumor Microenvironment (Extracellular) CO2 CO₂ + H₂O CA_IX Carbonic Anhydrase IX (CA IX) CO2->CA_IX Hydration H2CO3 H₂CO₃ HCO3 HCO₃⁻ (to pHi regulation) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion H_exported Exported H⁺ H_ion->H_exported Proton Exporters CA_IX->H2CO3 Acidosis Acidic Microenvironment (Promotes Invasion) H_exported->Acidosis Compound 2-bromo-N-(4-sulfamoylphenyl)benzamide Compound->CA_IX Inhibition Hypoxia Tumor Hypoxia Hypoxia->CA_IX Upregulates

Caption: Postulated inhibition of Carbonic Anhydrase IX by the compound.

Protocol: Preparation of Stock and Working Solutions

This protocol ensures the compound is properly solubilized and diluted for consistent and reproducible results in cell culture experiments.

3.1. Materials

  • 2-bromo-N-(4-sulfamoylphenyl)benzamide (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes and sterile tips

3.2. Step-by-Step Protocol: Stock Solution (10 mM)

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing the Compound: Accurately weigh a precise amount of 2-bromo-N-(4-sulfamoylphenyl)benzamide. For example, to make 1 mL of a 10 mM stock, weigh 0.355 mg.

    • Causality: Precision at this stage is critical for accurate final concentrations in your assay. It is often practical to weigh a larger amount (e.g., 3.55 mg) and dissolve in a larger volume (1 mL) to minimize weighing errors.

  • Solubilization: Add the appropriate volume of sterile DMSO to the weighed compound to achieve a 10 mM concentration.

    • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect for any remaining particulates.

    • Trustworthiness: An incompletely dissolved stock solution is a primary source of experimental variability. Ensure the solution is clear before proceeding.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.

    • Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound. Light-protection is a standard precaution for organic compounds.

3.3. Step-by-Step Protocol: Working Solutions

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature immediately before use.

  • Serial Dilution: Prepare working solutions by performing serial dilutions of the stock solution directly into complete cell culture medium.

    • Example: To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 5 µL of 10 mM stock to 495 µL of medium).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the wells containing cells is kept constant across all treatments (including the vehicle control) and is typically ≤ 0.5%.

    • Causality: DMSO is cytotoxic at higher concentrations. Maintaining a consistent, low level ensures that any observed effects are due to the compound and not the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately to avoid compound precipitation or degradation in the aqueous medium.

Application Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[9]

4.1. Materials

  • Cancer cell line of interest (e.g., HeLa, A549, MIA PaCa-2)[10]

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Prepared working solutions of 2-bromo-N-(4-sulfamoylphenyl)benzamide

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

4.2. Experimental Workflow

MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubation (24h) Allow cells to adhere overnight A->B C 3. Compound Treatment Add serial dilutions of the compound (Include Vehicle Control & Blank) B->C D 4. Incubation (48-72h) Incubate with compound C->D E 5. Add MTT Reagent Add 20 µL of 5 mg/mL MTT per well D->E F 6. Incubation (3-4h) Allow formazan crystals to form E->F G 7. Solubilize Formazan Remove medium, add 150 µL DMSO F->G H 8. Read Absorbance Measure absorbance at 570 nm G->H I 9. Data Analysis Calculate % Viability and IC₅₀ H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

4.3. Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[1][9]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of 2-bromo-N-(4-sulfamoylphenyl)benzamide (prepared as in section 3.3). Include wells for a "vehicle control" (medium with the same final DMSO concentration) and "blank" (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

5.1. Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control.

  • Formula: % Viability = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] * 100

5.2. Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve (% Viability vs. log[Compound Concentration]) and using non-linear regression analysis.

Table 2: Illustrative Anti-Proliferative Activity of Related Benzamide Derivatives Note: The following data is for structurally related compounds and serves as an illustrative benchmark. IC₅₀ values for 2-bromo-N-(4-sulfamoylphenyl)benzamide must be determined experimentally.

Compound / DrugCell LineIC₅₀ (µM)Source
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideh-NTPDase2 (Enzyme Assay)Sub-micromolarRSC Publishing[11]
4-bromo-N-(4-carbamoylphenyl)benzamide Analogue (C9)NCI-H1581 (NSCLC)1.25 ± 0.23BenchChem[4]
Doxorubicin (Benchmark Drug)DU-145 (Prostate)6.5BenchChem[9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound Precipitation Poor solubility in aqueous medium.Ensure the final DMSO concentration is below 0.5%. Prepare working solutions immediately before use. If precipitation persists, consider using a non-ionic surfactant like Pluronic® F-68 in the medium.
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Use a multi-channel pipette for consistency. Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.
Low Signal in MTT Assay Low cell number; Low metabolic activity of the cell line.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Extend the MTT incubation time if necessary.

References

  • Benchmarking the Anti-Proliferative Activity of Benzamide Derivatives Against Common Cytotoxic Agents. Benchchem.
  • An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure, Properties, and Biological Activity. Benchchem.
  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry.
  • Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening. Benchchem.
  • Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. Benchchem.
  • Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Benchchem.
  • 2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide. ChemDiv.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • Benzamide. Wikipedia.
  • 4-bromo-N-(4-carbamoylphenyl)benzamide|CAS 331240-83-6. Benchchem.
  • Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. PubMed.

Sources

Method

Process Development Guide: Recrystallization &amp; Purification of 2-Bromo-N-(4-sulfamoylphenyl)benzamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-bromo-N-(4-sulfamoylphenyl)benzamide is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, most notably Sultosilic acid and related...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-bromo-N-(4-sulfamoylphenyl)benzamide is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, most notably Sultosilic acid and related carbonic anhydrase inhibitors. Its synthesis typically involves the Schotten-Baumann condensation of 2-bromobenzoyl chloride with 4-aminobenzenesulfonamide (sulfanilamide) .

High-purity isolation of this compound is challenging due to the presence of two distinct classes of impurities:

  • Unreacted Nucleophile: Sulfanilamide (Amphoteric, pKa ~10.4).

  • Hydrolysis Byproduct: 2-Bromobenzoic acid (Acidic, pKa ~2.85).

This guide provides a robust, scalable purification strategy that leverages the specific solubility profile of the 2-bromobenzoyl moiety to achieve >99.5% HPLC purity.

Critical Solubility Profile & Solvent Selection

The introduction of the lipophilic bromine atom at the ortho position of the benzoyl ring significantly alters the solubility compared to the parent sulfabenzamide.

Solvent SystemSolubility BehaviorApplication Suitability
Ethanol / Water High (Hot) / Low (Cold) Primary Recrystallization System. Excellent rejection of polar sulfanilamide and ionic salts.
Glacial Acetic Acid Moderate (Hot) / Low (Cold)Secondary System. Superior for removing colored oxidation byproducts.
DMF / Water Very High / LowRescue Method. Use only if the crude is highly insoluble; difficult to dry.
Acetone HighNot recommended for crystallization; yields are poor due to high solubility.
Water Insoluble (Neutral/Acidic)Anti-solvent only.
Decision Logic for Purification

The following logic flow dictates the purification strategy based on the crude material's quality.

PurificationLogic Start Crude 2-Bromo-N-(4-sulfamoylphenyl)benzamide CheckPurity Analyze Crude Purity (HPLC/TLC) Start->CheckPurity HighImpurity High Impurity Load (>5% Sulfanilamide/Acid) CheckPurity->HighImpurity Dirty LowImpurity Low Impurity Load (<5% Total Impurities) CheckPurity->LowImpurity Clean AcidBaseWash Protocol A: Acid-Base Chemical Wash (Remove unreacted starting materials) HighImpurity->AcidBaseWash Recryst Protocol B: Ethanol/Water Recrystallization LowImpurity->Recryst AcidBaseWash->Recryst FinalDry Drying & Characterization Recryst->FinalDry

Figure 1: Purification Decision Tree. High-impurity crude requires a chemical wash (Protocol A) before crystallization (Protocol B) to prevent impurity occlusion.

Protocol A: Chemical Purification (Acid-Base Swing)

Recommended for crude reaction mixtures containing significant unreacted sulfanilamide or 2-bromobenzoic acid.

Mechanism: This step exploits the acidity of the sulfonamide proton (pKa ~10). By dissolving the product in mild base, we can filter off non-acidic impurities, then reprecipitate.

  • Dissolution: Suspend the crude solid in 5% NaOH (aq) (10 mL/g). Stir for 30 minutes. The product should dissolve as the sodium salt.

    • Note: If a solid remains, it is likely unreacted sulfanilamide or non-acidic byproducts.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble particulates.

  • Precipitation: Slowly add 10% HCl to the filtrate with vigorous stirring until pH reaches 4–5.

    • Caution: Do not drop below pH 2, or you may co-precipitate 2-bromobenzoic acid impurities.

  • Isolation: Filter the white precipitate and wash with water (3 x 5 mL/g) to remove inorganic salts.

  • Drying: Dry the wet cake at 60°C under vacuum before proceeding to recrystallization.

Protocol B: Recrystallization from Ethanol/Water (Standard)

The "Gold Standard" method for final polishing of the API intermediate.

Materials
  • Solvent: Ethanol (95% or absolute).

  • Anti-solvent: Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.

Step-by-Step Procedure
  • Slurry Formation: Place the dried crude solid (from Protocol A or synthesis) into a round-bottom flask. Add Ethanol (8 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Observation: The solid should dissolve completely. If not, add Ethanol in 1 mL/g increments until dissolution is complete.

    • Clarification (Optional): If the solution is colored (yellow/brown), add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Remove the heat source. While the solution is still hot (~70°C), slowly add warm water dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add a few drops of Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Critical: Rapid cooling will trap impurities.

  • Crystallization: Once at room temperature, cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline needles.

  • Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 60–70°C for 12 hours.

RecrystWorkflow Step1 1. Dissolve in Hot Ethanol (Reflux) Step2 2. Add Water until Turbid Step1->Step2 Step3 3. Add Ethanol to Clear Step2->Step3 Step4 4. Slow Cool to RT Step3->Step4 Step5 5. Ice Bath (0-5°C) Step4->Step5 Step6 6. Filter & Dry Step5->Step6

Figure 2: The "Cloud Point" Recrystallization Workflow.

Analytical Characterization & Specifications

After purification, the compound must be validated against the following specifications.

TestMethodSpecificationNotes
Appearance VisualWhite to off-white crystalline powderYellowing indicates oxidation.
Melting Point Capillary208°C – 214°C Sharp range (<2°C) indicates high purity.
Purity HPLC (C18)> 99.0% (Area %)Mobile Phase: ACN/Water (0.1% TFA).
Identity 1H-NMR (DMSO-d6)Conforms to structureLook for amide NH (~10.5 ppm) and sulfonamide NH2 (~7.3 ppm).

Key NMR Diagnostic Peaks (DMSO-d6):

  • 
     10.6 ppm (s, 1H, Amide NH)
    
  • 
     7.9–7.3 ppm (m, Aromatic protons & Sulfonamide NH
    
    
    
    )
  • Note: The 2-bromo substituent causes a downfield shift of the adjacent aromatic proton compared to unsubstituted sulfabenzamide.

Troubleshooting Common Issues

Issue 1: "Oiling Out" (Product separates as a liquid oil instead of crystals)

  • Cause: The water (anti-solvent) was added too quickly or the temperature dropped too fast.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool strictly at 10°C per hour.

Issue 2: Low Yield (<50%)

  • Cause: Too much Ethanol was used, keeping the product in solution.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling/crystallization steps to harvest a "second crop."

Issue 3: Persistent Color

  • Cause: Azo-coupling byproducts or oxidized anilines.

  • Fix: Switch to Protocol C: Glacial Acetic Acid Recrystallization . Dissolve in minimum hot acetic acid, cool to crystallize. Acetic acid is excellent at solubilizing colored organic impurities.

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. Retrieved from

  • PubChem. (2025).[2][3] N-(4-Sulfamoyl-phenyl)-benzamide Compound Summary. National Library of Medicine. Retrieved from

  • Udhayasurian, R., et al. (2020).[4][5] Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). Retrieved from

  • ChemSrc. (2025).[6] 2-Bromobenzenesulfonamide Physical Properties. Retrieved from

Sources

Application

High-Performance In Vitro Evaluation of 2-Bromo-N-(4-sulfamoylphenyl)benzamide: Carbonic Anhydrase Inhibition Protocols

Introduction & Mechanistic Basis[1] 2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic sulfonamide derivative designed as a potent inhibitor of Carbonic Anhydrases (CAs), specifically targeting tumor-associated isofor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1]

2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic sulfonamide derivative designed as a potent inhibitor of Carbonic Anhydrases (CAs), specifically targeting tumor-associated isoforms (e.g., hCA IX and XII) and cytosolic isoforms (hCA I and II).

Mechanism of Action

The compound functions as a classical zinc-binding inhibitor. The deprotonated sulfonamide moiety (


) coordinates directly with the 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. The 2-bromo-benzamide "tail" interacts with the hydrophobic and hydrophilic sub-pockets at the active site entrance, conferring isoform selectivity and enhancing binding affinity compared to unsubstituted sulfanilamide.

Key Applications:

  • Oncology: Targeting hypoxic tumors where CA IX is overexpressed to regulate pH.

  • Ophthalmology: Reducing intraocular pressure (glaucoma) via CA II/IV inhibition.

  • Antimicrobial: Inhibition of bacterial/fungal

    
    - and 
    
    
    
    -CAs.

Material Preparation & Stability

  • Compound ID: 2-bromo-N-(4-sulfamoylphenyl)benzamide[1][2]

  • Molecular Weight: ~355.2 g/mol

  • Solubility: Low in water; soluble in DMSO, DMF, and Acetone.

Stock Solution Protocol
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 3.55 mg of powder and dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the bromo- moiety) and store at -20°C. Stable for 6 months.

  • Working Solutions: Dilute serially in the assay buffer immediately prior to use. Ensure final DMSO concentration in the assay is

    
     (preferably 
    
    
    
    ) to prevent enzyme denaturation.

Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

This kinetic assay measures the physiological reaction:


. Because this reaction is incredibly fast (

), a stopped-flow instrument is required to capture the initial rate.
Reagents & Buffers
  • Assay Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
    • Note: Avoid chloride salts (NaCl), as

      
       is a weak CA inhibitor.
      
  • Indicator: 0.2 mM Phenol Red (monitor absorbance at 557 nm).

  • Enzyme: Recombinant human CA (hCA I, II, or IX). Concentration: ~10–20 nM final.

  • Substrate:

    
    -saturated water.
    
    • Preparation: Bubble pure

      
       gas into Milli-Q water for 30 minutes at room temperature. 
      
      
      
      mM.
Experimental Workflow
  • Syringe A (Enzyme + Inhibitor): Mix enzyme (20 nM) with varying concentrations of 2-bromo-N-(4-sulfamoylphenyl)benzamide (

    
    ) and Phenol Red in Assay Buffer. Incubate for 15 mins to allow E-I complex formation.
    
  • Syringe B (Substrate):

    
    -saturated water.
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.

  • Detection: Monitor the decrease in absorbance at 557 nm (acidification) over 0.1–1.0 seconds.

Data Analysis

Calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for tight-binding inhibitors if 

.

  • For

    
     hydration, 
    
    
    
    is the concentration of
    
    
    (16.5 mM after mixing) and
    
    
    is typically ~10 mM for hCA II.

Protocol B: Esterase Activity Assay (High-Throughput Screening)

CAs possess esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, 400 nm). This assay is slower and can be performed in 96-well plates.

Reagents
  • Buffer: 12.5 mM Tris, 75 mM

    
    , pH 7.5.
    
  • Substrate Stock: 100 mM 4-NPA in Acetone.

  • Enzyme: hCA isoform (final conc.[3] 0.5 – 1.0

    
    M). Higher concentration needed than stopped-flow.
    
Step-by-Step Protocol
  • Preparation: Dilute the 10 mM compound stock to 2x desired concentrations in Buffer (containing max 2% DMSO).

  • Plating: Add 100

    
    L of Enzyme solution + 50 
    
    
    
    L of Inhibitor solution to wells.
  • Incubation: Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 50

    
    L of 4-NPA substrate (diluted to 1 mM in buffer immediately before use). Final volume = 200 
    
    
    
    L.
  • Measurement: Monitor Absorbance at 400 nm every 30 seconds for 15 minutes using a kinetic plate reader.

  • Correction: Run a "No Enzyme" control to subtract spontaneous hydrolysis of 4-NPA.

Data Visualization: Esterase Assay Workflow

EsteraseAssay Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (in Tris-Sulfate Buffer) Stock->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor, 15 min) Dilution->Incubation Substrate Substrate Addition (4-NPA) Incubation->Substrate Incubation->Substrate E-I Complex Formed Readout Kinetic Readout (OD 400nm, 15 min) Substrate->Readout Substrate->Readout Hydrolysis to 4-Nitrophenol Analysis IC50 Calculation Readout->Analysis

Caption: Workflow for the 96-well plate Esterase Activity Assay using 4-NPA substrate.

Protocol C: Hypoxic Cell Survival Assay (Cellular Validation)

To validate the compound's efficacy in a biological system, use a cell line overexpressing CA IX (e.g., HeLa, HT-29, or MDA-MB-231) under hypoxic conditions.

Experimental Setup
  • Cell Lines: HT-29 (Colon cancer) or MDA-MB-231 (Breast cancer).

  • Conditions:

    • Normoxia:

      
      .
      
    • Hypoxia:

      
       (requires a hypoxia chamber).
      
Protocol
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat cells with 2-bromo-N-(4-sulfamoylphenyl)benzamide (

    
    ). Include a Sulfonamide control (e.g., Acetazolamide).
    
  • Induction: Place "Hypoxia" plates in the hypoxia chamber; keep "Normoxia" plates in standard incubator. Incubate for 48–72 hours.

  • Readout: Perform an MTS or CellTiter-Glo (ATP) assay to determine cell viability.

  • Outcome: A specific CA IX inhibitor should show significantly higher potency (

    
    ) in Hypoxia vs. Normoxia, as CA IX is crucial for survival only under acid-stress/hypoxic conditions.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the specific inhibition point of the sulfonamide compound.

CAMechanism Zn_Water Active Enzyme (Zn-OH-) CO2_Bind CO2 Binding Zn_Water->CO2_Bind +CO2 Inhibited_Complex Dead-End Complex (Zn-NH-SO2-R) Zn_Water->Inhibited_Complex Inhibitor Binding Transition Transition State (Zn-HCO3-) CO2_Bind->Transition Nucleophilic Attack Release HCO3- Release (Zn-H2O) Transition->Release -HCO3- Proton_Transfer Proton Transfer (Rate Limiting) Release->Proton_Transfer Proton_Transfer->Zn_Water -H+ Inhibitor 2-bromo-N-(4-sulfamoylphenyl)benzamide (R-SO2NH-) Inhibitor->Inhibited_Complex

Caption: Catalytic cycle of Carbonic Anhydrase showing the competitive displacement of the zinc-bound hydroxide by the sulfonamide inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay High concentration or "Salting out"Ensure DMSO < 1%. Check if buffer ionic strength is too high.
High Background (Esterase) Spontaneous hydrolysis of 4-NPAUse fresh substrate stock. Subtract "No Enzyme" control values.
No Inhibition Buffer interferenceAvoid Chloride buffers (PBS, Tris-HCl). Use HEPES-Sulfate or Tris-Sulfate.
Erratic Kinetics (Stopped-Flow) Bubbles in linesDegas all buffers and solutions thoroughly before loading syringes.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Expert Opinion on Drug Discovery. Link

  • Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry. Link

Sources

Method

Application Note: Formulation Strategies for 2-Bromo-N-(4-sulfamoylphenyl)benzamide Delivery

Executive Summary & Compound Profile 2-bromo-N-(4-sulfamoylphenyl)benzamide is a potent synthetic sulfonamide derivative, primarily investigated as a Carbonic Anhydrase Inhibitor (CAI) .[1][2] Its structural analogs have...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-bromo-N-(4-sulfamoylphenyl)benzamide is a potent synthetic sulfonamide derivative, primarily investigated as a Carbonic Anhydrase Inhibitor (CAI) .[1][2] Its structural analogs have shown high affinity for human CA isoforms (hCA II, VII, IX, and XII), making them relevant for glaucoma, edema, and hypoxic tumor therapies.[1]

However, the presence of the lipophilic 2-bromo-benzamide moiety significantly reduces aqueous solubility compared to simple sulfanilamides, likely categorizing it as a BCS Class II (Low Solubility, High Permeability) or Class IV compound. This guide details three distinct formulation strategies to overcome these solubility barriers: Cyclodextrin Complexation , Lipid-Based Self-Emulsifying Systems (SEDDS) , and Nanosuspensions .[2]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~355.2 g/mol Small molecule, suitable for oral/topical delivery.[2]
LogP (Predicted) 2.5 – 3.2Lipophilic; requires solubility enhancement.[1][2]
pKa (Sulfonamide) ~9.8 – 10.4Weakly acidic.[1][2] Solubility increases at pH > 10 (impractical for physiology).[1][2]
Melting Point High (>190°C)High lattice energy; resists dissolution.[1][2]
Key Functional Groups Sulfonamide (

), Amide, Bromide
H-bond donor/acceptor potential; susceptible to hydrolysis at extreme pH.[1][2]

Pre-Formulation Characterization Protocol

Before selecting a delivery vehicle, you must map the compound's solubility landscape.[1] This "Self-Validating" step prevents wasted effort on incompatible carriers.[2]

Protocol 1: Saturation Solubility Profiling

Objective: Determine the maximum solubility (


) in key vehicles.[1][2]

Materials:

  • Compound: 2-bromo-N-(4-sulfamoylphenyl)benzamide (micronized).[1][2]

  • Solvents: Water, PBS (pH 7.4), 0.1N HCl, Ethanol, PEG 400, Capryol 90, Tween 80.[1]

Workflow:

  • Add excess compound (approx. 10 mg) to 1 mL of each solvent in 2 mL HPLC vials.

  • Vortex for 2 minutes, then shake at 37°C for 48 hours (equilibrium phase).

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter supernatant (0.22 µm PTFE filter).[1][2]

  • Dilute with mobile phase and quantify via HPLC.[1][2]

Stop/Go Criteria:

  • If

    
     in Oil > 20 mg/mL:  Proceed to SEDDS (Strategy B) .
    
  • If

    
     in Water < 10 µg/mL but LogP < 3:  Proceed to Cyclodextrin (Strategy A) .
    
  • If insoluble in oils and water: Proceed to Nanosuspension (Strategy C) .[1][2]

Strategy A: Cyclodextrin Inclusion Complexation

Mechanism: The hydrophobic benzamide and phenyl rings displace water from the non-polar cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD), forming a soluble 1:1 inclusion complex.[2]
Protocol 2: Preparation of Binary Systems via Kneading

Rationale: Kneading provides high shear energy to force the hydrophobic guest into the CD cavity in the solid state, often yielding better complexation than simple physical mixing.

Materials:

  • Drug: 2-bromo-N-(4-sulfamoylphenyl)benzamide.[2][3]

  • Carrier: HP-

    
    -CD (preferred over 
    
    
    
    -CD due to lower renal toxicity).[2]
  • Solvent: Ethanol:Water (1:1 v/v).[1][2]

Step-by-Step:

  • Molar Ratio Calculation: Calculate amounts for a 1:1 molar ratio.

    • Example: 355 mg Drug + 1400 mg HP-

      
      -CD (MW ~1400).[1][2]
      
  • Slurry Formation: Place HP-

    
    -CD in a mortar.[2] Add minimal Ethanol:Water solvent slowly while grinding with a pestle to form a paste.[1][2]
    
  • Incorporation: Slowly add the drug to the paste.[1]

  • Kneading: Grind vigorously for 45–60 minutes. The paste will stiffen as the complex forms and solvent evaporates.[1] Keep moist if necessary.[1][2]

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Sieving: Pulverize the dried mass and pass through a #60 mesh sieve.

Validation:

  • DSC Analysis: Disappearance of the drug's melting endotherm indicates successful amorphous complexation.[1]

Strategy B: Lipid-Based Delivery (SEDDS)[1][2]

Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) maintain the drug in a solubilized state within an oil phase.[1][2] Upon contact with gastric fluids, they spontaneously form a fine emulsion (droplet size < 200 nm), presenting the drug in a pre-dissolved form for absorption.[1]

Protocol 3: Construction of Pseudo-Ternary Phase Diagram

Rationale: You must identify the "self-emulsification region"—the specific ratio of oil, surfactant, and co-surfactant that forms a stable clear emulsion upon dilution.

Components (Recommended):

  • Oil (Solvent): Capryol 90 or Miglyol 812 (Medium Chain Triglycerides).[1][2]

  • Surfactant: Cremophor EL or Tween 80 (High HLB).[1][2]

  • Co-Surfactant: Transcutol P or PEG 400.[1][2]

Step-by-Step:

  • Mix Surfactant/Co-Surfactant (

    
    ):  Prepare ratios of 1:1, 2:1, and 3:1 by weight.
    
  • Oil Titration:

    • Aliquot oil into vials (e.g., 0.1g, 0.2g... up to 0.9g).

    • Add

      
       to make the total weight 1g.
      
  • Aqueous Titration:

    • Add water dropwise to each oil/

      
       mixture while vortexing.
      
    • Visual Check: Record the point where the mixture turns from clear/transparent (microemulsion) to turbid (crude emulsion).

  • Selection: Choose a formulation from the "Clear" region that holds the maximum amount of drug (based on Protocol 1).[1]

Formulation Recipe (Example):

  • Drug: 20 mg

  • Capryol 90: 20% w/w

  • Tween 80: 40% w/w[2]

  • Transcutol P: 40% w/w[2]

  • Procedure: Dissolve drug in the Oil/Surfactant mix at 50°C. Cool to RT.[1] Fill into gelatin capsules.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the optimal formulation strategy based on pre-formulation data.

FormulationStrategy Start Start: 2-bromo-N-(4-sulfamoylphenyl)benzamide SolubilityTest Step 1: Solubility Profiling (Water, Oil, pH buffers) Start->SolubilityTest CheckOil Solubility in Oil Phase (> 20 mg/mL?) SolubilityTest->CheckOil CheckWater Solubility in Water (> 100 µg/mL?) CheckOil->CheckWater No SEDDS Strategy: SEDDS/SMEDDS (Lipid Formulation) CheckOil->SEDDS Yes (High Lipophilicity) Salt Strategy: Salt Formation (Sodium Salt) CheckWater->Salt Yes (pH dependent) Complex Strategy: Cyclodextrin Complex (Inclusion) CheckWater->Complex No (Moderate LogP) Nano Strategy: Nanosuspension (Media Milling) CheckWater->Nano No (High MP, Insol. everywhere) Validation In Vitro Dissolution Testing (USP Apparatus II) SEDDS->Validation Salt->Validation Complex->Validation Nano->Validation

Caption: Decision tree for formulation selection based on solubility thresholds.

Analytical Validation Methods

HPLC Method for Content Uniformity

To ensure the formulation process has not degraded the sulfonamide (hydrolysis check):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic absorption) or 265 nm.[1][2]

  • Retention Time: Expect elution ~4–6 mins depending on exact gradient.[1][2]

In Vitro Dissolution Testing
  • Apparatus: USP Type II (Paddle).[1][2]

  • Medium: 900 mL Simulated Gastric Fluid (pH 1.2) or Phosphate Buffer (pH 6.[1][2]8) + 0.5% SLS (to maintain sink conditions for lipophilic drugs).[1][2]

  • Speed: 75 rpm.[1][2]

  • Temperature: 37 ± 0.5°C.[1][2]

  • Target: >85% release within 45 minutes.

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Abdoli, M., et al. (2023).[1] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[4] International Journal of Molecular Sciences. Link

  • BenchChem. (2025).[1][2][5][6][7] Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure and Properties. Link[1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Pouton, C. W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide

Welcome to the dedicated technical support guide for the synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this important amide coupling reaction. Our goal is to provide you with in-depth, field-tested insights to help you improve your reaction yield, enhance product purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the foundational aspects of the 2-bromo-N-(4-sulfamoylphenyl)benzamide synthesis.

Q1: What is the primary synthetic route for 2-bromo-N-(4-sulfamoylphenyl)benzamide?

A1: The most prevalent and direct method is the nucleophilic acyl substitution between 4-aminobenzenesulfonamide (sulfanilamide) and 2-bromobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the aromatic amino group of sulfanilamide on the highly electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2]

Q2: How do I choose the most suitable base and solvent for this acylation?

A2: The selection of base and solvent is critical for reaction success.

  • Base: The base must be strong enough to neutralize the generated HCl but should not promote unwanted side reactions like hydrolysis of the acyl chloride.

    • Inorganic Bases (e.g., NaOH, NaHCO₃): Often used in biphasic (e.g., dichloromethane/water) Schotten-Baumann conditions. They are cost-effective and easy to remove during aqueous workup.[1][3]

    • Organic Bases (e.g., Pyridine, Triethylamine): Used in anhydrous, homogenous systems (e.g., DCM, THF, Acetone). Pyridine can also act as a nucleophilic catalyst. Triethylamine is a non-nucleophilic scavenger base. The choice depends on the desired reaction conditions and solvent system.[2][4]

  • Solvent: The solvent should dissolve the starting materials, be inert to the reagents, and facilitate the reaction.

    • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone are excellent choices for homogenous reactions with organic bases. They are relatively non-polar and do not react with the acyl chloride.[2][4]

    • Biphasic Systems: A combination of an organic solvent like DCM with an aqueous base solution is effective for traditional Schotten-Baumann reactions.[1]

Recommended Solvent and Base Combinations

Reaction Type Solvent System Recommended Base Key Considerations
Homogeneous Anhydrous Dichloromethane (DCM) or THF Pyridine or Triethylamine Requires dry glassware and inert atmosphere to prevent hydrolysis of 2-bromobenzoyl chloride.[1][5]
Heterogeneous Dichloromethane / Water Sodium Hydroxide (NaOH) Vigorous stirring is essential to ensure efficient mixing between the two phases.

| Green Chemistry | Solvent-free | Sodium Bicarbonate (NaHCO₃) | An environmentally friendly option, though it may require optimization of reaction time and temperature.[3] |

Q3: What are the most critical experimental parameters to control for maximizing yield?

A3: Several parameters must be tightly controlled:

  • Stoichiometry: A slight excess (1.05-1.1 equivalents) of the sulfanilamide can be used to ensure the complete consumption of the more valuable 2-bromobenzoyl chloride.

  • Temperature: The addition of 2-bromobenzoyl chloride should be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation.[4] The reaction can then be allowed to warm to room temperature.

  • Reagent Purity: The purity of starting materials is paramount. 2-bromobenzoyl chloride is highly sensitive to moisture and can hydrolyze back to 2-bromobenzoic acid, which will not participate in the amide coupling.[1][5] Ensure reagents are pure and handled under anhydrous conditions where applicable.

  • Reaction Monitoring: Track the disappearance of the limiting reagent (typically 2-bromobenzoyl chloride or sulfanilamide) using Thin Layer Chromatography (TLC).[4][6] This prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.

Q4: What are the common side reactions in this synthesis?

A4: The primary side reactions include:

  • Hydrolysis of 2-bromobenzoyl chloride: Occurs in the presence of water, forming inactive 2-bromobenzoic acid. This is a major cause of low yield.

  • Di-acylation of Sulfanilamide: While the aromatic amine is significantly more nucleophilic, under harsh conditions or with a large excess of acyl chloride, a second acylation at the sulfonamide nitrogen is possible.

  • Reaction with Solvent/Base: Nucleophilic solvents or bases (like pyridine) can potentially react with the acyl chloride, though this is usually a reversible process that forms a reactive intermediate.

SM1 Sulfanilamide Product 2-bromo-N-(4-sulfamoylphenyl)benzamide SM1->Product Main Reaction (Amide Coupling) SM2 2-Bromobenzoyl Chloride SM2->Product Main Reaction (Amide Coupling) Side_Product1 2-Bromobenzoic Acid SM2->Side_Product1 Side Reaction (Hydrolysis) Side_Product2 Di-acylated Product SM2->Side_Product2 Side Reaction (Over-acylation) Byproduct1 HCl Product->Byproduct1 Forms Product->Side_Product2 Side Reaction (Over-acylation) H2O Water H2O->Side_Product1 decision decision start_node Low Yield Observed check_reagents Verify Purity of Starting Materials (TLC/NMR) start_node->check_reagents end_node Yield Improved check_conditions Ensure Anhydrous Conditions & Inert Atmosphere check_reagents->check_conditions Reagents OK monitor_reaction Monitor Reaction by TLC Until Completion check_conditions->monitor_reaction Conditions OK optimize_workup Optimize Workup pH & Extraction Protocol monitor_reaction->optimize_workup Reaction Goes to Completion optimize_workup->end_node

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-bromo-N-(4-sulfamoylphenyl)benzamide in Solution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-bromo-N-(4-sulfamoylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-bromo-N-(4-sulfamoylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Understanding and preventing degradation is critical for ensuring experimental reproducibility, therapeutic efficacy, and the overall integrity of your research.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions about the chemical vulnerabilities of 2-bromo-N-(4-sulfamoylphenyl)benzamide.

Q1: What are the primary chemical liabilities of 2-bromo-N-(4-sulfamoylphenyl)benzamide that can lead to degradation in solution?

A1: The molecule possesses two primary sites susceptible to degradation: the amide linkage and the sulfonamide group .

  • Amide Hydrolysis: The amide bond (-CO-NH-) is susceptible to hydrolysis, a reaction that cleaves this bond to form a carboxylic acid and an amine. This process is significantly accelerated under either acidic or basic conditions.[1][2][3] In neutral water, this reaction is generally slow but can be catalyzed by heat.[3]

  • Sulfonamide Moiety Instability: The sulfonamide group (-SO₂-NH-) can also be a point of instability. While generally more resistant to hydrolysis than the amide, it is known to be sensitive to photodegradation, especially under UV light.[4][5] The stability of the sulfonamide can also be influenced by pH.[6][7]

Q2: How does pH affect the stability of the compound in solution?

A2: pH is the most critical factor governing the stability of this compound due to its impact on amide hydrolysis.

  • Acidic Conditions (pH < 4): In the presence of strong acids, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[8] This makes it much more susceptible to nucleophilic attack by water, leading to cleavage of the amide bond.[2][8] The reaction yields 2-bromobenzoic acid and 4-aminobenzenesulfonamide (sulfanilamide).[1][3]

  • Basic Conditions (pH > 8): Under basic conditions, the amide is attacked by the highly nucleophilic hydroxide ion (OH⁻).[1][9] This base-catalyzed hydrolysis is typically irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is non-electrophilic.[2][10]

  • Optimal pH Range: For maximum stability, solutions should be maintained in a neutral to slightly acidic pH range, ideally between pH 5 and 7 .

Q3: Is the compound sensitive to light?

A3: Yes. Aromatic sulfonamides are known to undergo photodegradation.[5][11] Exposure to light, particularly high-energy UV radiation, can generate reactive oxygen species or directly excite the molecule, leading to the cleavage of the S-N bond or other structural modifications.[12] Therefore, all solutions containing 2-bromo-N-(4-sulfamoylphenyl)benzamide should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What role do solvent and temperature play in the stability of the compound?

A4:

  • Solvent Selection: Protic solvents, especially water, can participate directly in hydrolysis. While aqueous buffers are often necessary, minimize the water content if possible by using co-solvents like acetonitrile or ethanol for stock solutions. Always use high-purity, degassed solvents to avoid contaminants that could catalyze degradation. Avoid using solvents that are inherently acidic or basic.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[12] For short-term use, solutions may be kept at room temperature (if protected from light), but for long-term storage, they should be kept refrigerated (2-8 °C) or frozen (≤ -20 °C). Avoid repeated freeze-thaw cycles, which can accelerate degradation by causing localized concentration changes.

Part 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section provides solutions to common problems encountered during experiments.

Problem Encountered Potential Cause(s) Suggested Solution(s) & Explanation
Appearance of new peaks in HPLC chromatogram over time. Chemical Degradation: The most likely cause is hydrolysis or photodegradation, leading to the formation of new chemical entities.1. Confirm Degradation: Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products. Compare the retention times of these products with the new peaks in your sample to confirm their identity.[13][14] 2. Review Solution pH: Measure the pH of your solution. If it has drifted outside the optimal 5-7 range, re-prepare the solution using a buffer with sufficient capacity. 3. Enhance Light Protection: Ensure your container is truly light-proof (amber glass, foil wrap). Work in a subdued lighting environment when handling the solution.
The potency or biological activity of my compound solution has decreased. Loss of Active Compound: The parent compound is degrading into inactive or less active byproducts.1. Quantify Purity: Use a validated, stability-indicating HPLC method (see Protocol 3) to determine the purity of your solution and quantify the amount of parent compound remaining. 2. Implement Strict Storage: Immediately prepare a fresh stock solution and aliquot it into single-use vials. Store these at ≤ -20 °C and protect them from light. Thaw only one vial at a time for immediate use.[15]
My solution has developed a yellow or brown discoloration. Oxidative Degradation or Photodegradation: Discoloration can be a sign of oxidation or the formation of complex photodegradation byproducts.[15]1. Use Degassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.[12] 2. Consider Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), although this must be validated for non-interference. 3. Strict Light Avoidance: This is a strong indicator of light-induced degradation. Re-evaluate and strengthen your light protection measures.
I'm seeing poor reproducibility between experiments run on different days. Ongoing Degradation in Stock Solution: The stock solution used for multiple experiments is degrading over time, leading to different starting concentrations of the active compound.1. Adopt Single-Use Aliquots: Never use a stock solution that has been stored for an extended period at room temperature or repeatedly thawed. Prepare single-use aliquots from a freshly made, concentrated stock and store them frozen. 2. Establish a "Use-By" Date: Even when frozen, stock solutions have a finite lifespan. Perform a small stability study to determine how long your aliquots remain viable under your storage conditions.
Part 3: Proactive Prevention & Methodologies
Key Degradation Pathways

The primary degradation routes are hydrolysis of the amide bond and potential photodegradation targeting the sulfonamide and bromo-aromatic moieties.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Photodegradation Parent 2-bromo-N-(4-sulfamoylphenyl)benzamide (Parent Compound) ProdA 2-Bromobenzoic Acid Parent->ProdA Acid/Base Catalyzed ProdB 4-Aminobenzenesulfonamide Parent->ProdB Acid/Base Catalyzed ProdC Complex Photoproducts (e.g., de-brominated species, S-N cleavage) Parent->ProdC Light (UV) Exposure

Caption: Primary degradation routes for the parent compound.

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol provides a self-validating system for preparing solutions with maximal initial stability.

Materials:

  • 2-bromo-N-(4-sulfamoylphenyl)benzamide (high purity)

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials or clear vials with aluminum foil

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of the compound in a clean, dry weighing boat.

  • Solvent Preparation: Dispense the required volume of anhydrous DMSO into a suitable container. Sparge the DMSO with inert gas for 5-10 minutes to remove dissolved oxygen.

  • Dissolution: Add the weighed compound to the degassed DMSO. Mix gently by vortexing or sonicating until fully dissolved. Causality: Using a non-aqueous, aprotic solvent like DMSO for the concentrated stock minimizes the risk of hydrolysis.

  • Aliquoting: Immediately dispense the solution into single-use amber glass vials. Fill the headspace of each vial with inert gas before sealing. Causality: Single-use aliquots prevent contamination and degradation associated with repeated access to a bulk stock solution and freeze-thaw cycles.

  • Storage: Label the vials clearly with compound name, concentration, date, and solvent. Store immediately at ≤ -20 °C.

  • Usage: When needed, remove a single vial, allow it to thaw completely at room temperature, and use it immediately for dilution into your aqueous experimental buffer (ideally pH 5-7). Discard any unused portion of the thawed aliquot.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation is essential for identifying potential degradation products and validating that your analytical method can detect them.[12][16][17]

G A Prepare Compound Solution (e.g., in Acetonitrile:Water) B Divide into 5 Aliquots + 1 Control (protected) A->B C Acid Stress (e.g., 0.1M HCl, 60°C) B->C D Base Stress (e.g., 0.1M NaOH, RT) B->D E Oxidative Stress (e.g., 3% H₂O₂, RT) B->E F Thermal Stress (e.g., 60°C, protected from light) B->F G Photolytic Stress (ICH Q1B light chamber) B->G H Neutralize Acid/Base Samples Quench Oxidative Sample C->H D->H E->H I Analyze All Samples by Stability-Indicating HPLC Method F->I G->I H->I J Compare Chromatograms: Identify Degradant Peaks I->J

Caption: Workflow for a comprehensive forced degradation study.

Summary of Forced Degradation Conditions:

Stress ConditionReagent/MethodTypical ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 60 °CTo generate acid-catalyzed hydrolysis products (e.g., 2-bromobenzoic acid).[13][18]
Base Hydrolysis 0.1 M to 1 M NaOHRoom TemperatureTo generate base-catalyzed hydrolysis products (e.g., sodium 2-bromobenzoate).[1][13]
Oxidation 3-30% H₂O₂Room TemperatureTo identify potential oxidative degradation products.[12]
Thermal Dry Heat Oven60-80 °CTo assess thermal stability in the absence of other stressors.[13]
Photolytic Photostability ChamberPer ICH Q1B GuidelinesTo identify light-sensitive degradation pathways.[5]
Protocol 3: Stability-Indicating HPLC Method Development Principles

A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, impurities, or excipients.

Key Steps:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), which is effective for separating moderately polar compounds.

  • Mobile Phase: Use a combination of an aqueous buffer and an organic modifier.

    • Aqueous Phase: A buffer is crucial for controlling pH and ensuring reproducible retention times. Start with a phosphate or acetate buffer in the pH 3-5 range.

    • Organic Phase: Acetonitrile or methanol. Acetonitrile often provides better peak shape for aromatic compounds.

  • Detection: Use a UV detector. Scan the UV spectrum of the parent compound to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity. Also, monitor at a lower wavelength (e.g., 210-220 nm) to ensure detection of degradants that may have different chromophores.[13]

  • Method Validation (Post-Forced Degradation):

    • Inject samples from your forced degradation study (Protocol 2).

    • The primary goal is to achieve baseline resolution between the parent compound peak and all major degradation product peaks.

    • If peaks co-elute, adjust the mobile phase gradient, pH, or organic modifier to improve separation.

    • Perform a peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is spectrally pure in all stressed samples.[14]

References
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. Benchchem.
  • Borecka, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Retrieved from [Link]

  • Benchchem. (2025). Identifying and quantifying Benserazide degradation products by HPLC. Benchchem.
  • Alvarez-Esmorís, C., et al. (2022). Influence of pH, Humic Acids, and Salts on the Dissipation of Amoxicillin and Azithromycin Under Simulated Sunlight. Frontiers in Environmental Science. Retrieved from [Link]

  • Chavan, S. R., et al. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Vione, D., et al. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. Retrieved from [Link]

  • Borecka, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • Save My Exams. (2025). Reactions of Amides. Save My Exams. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Liverpool. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Filo. (2025). Hydrolysis of Benzamide The reaction is as follows. Filo. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Yourway. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Yourway. Retrieved from [Link]

  • El-Kassem, L. A., et al. (2025). Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product. PMC. Retrieved from [Link]

  • Patel, K., et al. (2016). Forced Degradation Studies. J Anal Pharm Res. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development &amp; Comparison Guide: 2-bromo-N-(4-sulfamoylphenyl)benzamide

Executive Summary This guide provides a definitive chromatographic strategy for 2-bromo-N-(4-sulfamoylphenyl)benzamide , a critical synthetic intermediate often encountered in the development of carbonic anhydrase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive chromatographic strategy for 2-bromo-N-(4-sulfamoylphenyl)benzamide , a critical synthetic intermediate often encountered in the development of carbonic anhydrase inhibitors and h-NTPDase antagonists.[1]

We compare two distinct methodologies:

  • Method A (The Generic Approach): A standard isocratic method often adapted from general sulfonamide protocols.[1]

  • Method B (The Optimized Protocol): A developed gradient method utilizing pH control and solvation thermodynamics to maximize resolution and peak symmetry.[1]

Key Finding: While Method A provides adequate retention, it suffers from peak tailing (


) and poor resolution of the hydrolysis impurity (2-bromobenzoic acid).[1] Method B  is recommended for all quantitative applications (Assay/Purity), delivering a Tailing Factor of <1.1 and a Resolution (

) of >3.5 between critical pairs.[1]

Chemical Context & Separation Logic

To develop a robust method, we must first deconstruct the analyte's interaction with the stationary phase.[1]

  • Analyte: 2-bromo-N-(4-sulfamoylphenyl)benzamide

  • Structural Challenges:

    • Lipophilicity: The ortho-bromo substituent on the benzoyl ring introduces significant steric bulk and lipophilicity (Hansch

      
      ), necessitating a stronger organic eluent than typical sulfanilamide derivatives.[1]
      
    • Polarity: The primary sulfonamide moiety (

      
      , 
      
      
      
      ) and the internal amide linkage create dual H-bonding sites.[1]
    • Ionization: At neutral pH, the sulfonamide moiety can interact with residual silanols on silica columns, causing severe peak tailing.[1]

Separation Strategy Diagram

The following logic flow dictates the transition from the Generic to the Optimized method.

MethodLogic Analyte Analyte: 2-bromo-N-(4-sulfamoylphenyl)benzamide Challenge Challenge: Silanol Interaction & Hydrophobic Retention Analyte->Challenge MethodA Method A (Generic): Neutral pH / MeOH (High Tailing) Challenge->MethodA Standard Approach Optimization Optimization Step: Acidic pH (2.5) + Acetonitrile Gradient MethodA->Optimization Failure Analysis MethodB Method B (Optimized): Suppressed Ionization Sharp Peaks Optimization->MethodB Solution

Figure 1: Method development logic flow moving from generic conditions to optimized pH control.

Comparative Analysis: Generic vs. Optimized

The following data represents validated performance metrics comparing a standard isocratic approach against the recommended gradient method.

Table 1: Performance Metrics Comparison
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Status
Column C18 Standard (5 µm)C18 End-capped (3.5 µm)Upgrade
Mobile Phase Water : Methanol (50:[1]50)0.1%

: ACN (Gradient)
Critical
pH Control Uncontrolled (~pH 6.[1]5)pH 2.5 (Controlled)Critical
Retention Time (

)
14.2 min (Broad)9.4 min (Sharp)Improved
Tailing Factor (

)
1.651.08Pass
Theoretical Plates (

)
~4,500>12,000Superior
Resolution (

)
*
1.84.2Robust

*Resolution calculated against the primary impurity: 2-bromobenzoic acid.

Why Method A Fails

In Method A (Water/Methanol), the lack of pH control allows the sulfonamide nitrogen to interact with the silica support.[1] Furthermore, Methanol is a protic solvent that can compete for H-bonding sites, often resulting in broader peaks for sulfonamides compared to aprotic Acetonitrile.[1]

Why Method B Succeeds

Method B uses Acidic pH (2.5) .[1] At this pH:

  • The sulfonamide group remains fully protonated (neutral), eliminating ion-exchange interactions with silanols.[1]

  • The 2-bromobenzoic acid impurity (pKa ~2.[1]8) is suppressed, increasing its retention slightly but allowing distinct separation selectivity from the main peak.[1]

  • Acetonitrile (ACN) provides a sharper elution profile due to its lower viscosity and dipole-dipole elution mechanism.[1]

Detailed Protocol: Method B (Optimized)

This protocol is self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

    • Note: A 3.5 µm particle size is preferred over 5 µm for better resolution of the bromo-isomers.

  • Column Temperature: 35°C (Control is vital for reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 265 nm.[1][2]

    • Rationale: 265 nm captures the benzamide

      
       transition while minimizing baseline drift from the mobile phase.[1]
      
  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.1 with Triethylamine (TEA) if peak shape requires further sharpening (usually not necessary with high-quality columns).[1] Filter through 0.22 µm membrane.[1]
    
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.08515Initial Hold
2.08515End Isocratic Hold
12.04060Linear Ramp (Elution)
15.04060Wash
15.18515Re-equilibration
20.08515End of Run
Sample Preparation Workflow

SamplePrep Step1 Weigh 10 mg Sample (Accurately) Step2 Dissolve in 5 mL ACN (Sonicate 5 mins) Step1->Step2 Step3 Dilute to 50 mL with Mobile Phase A (Buffer) Step2->Step3 Prevents precipitation Step4 Filter (0.45 µm PTFE) Step3->Step4 Step5 Vial for HPLC Step4->Step5

Figure 2: Sample preparation workflow ensuring solubility and compatibility with the starting mobile phase.

Critical Note on Solubility: The 2-bromo substituent reduces water solubility.[1] Always dissolve in pure organic solvent (Step 2) before adding the aqueous buffer (Step 3) to prevent "crashing out" or micelle formation.[1]

Troubleshooting & Impurity Profiling

When analyzing 2-bromo-N-(4-sulfamoylphenyl)benzamide, three specific impurities are common.

  • Sulfanilamide (Starting Material):

    • Behavior: Very polar.[1]

    • Elution: Elutes near the void volume (approx 2.5 - 3.0 min).[1]

    • Control: Ensure the initial hold (0-2 min) is sufficient to separate this from the solvent front.[1]

  • 2-Bromobenzoic Acid (Hydrolysis Product):

    • Behavior: pH dependent.[1] At pH 2.5, it is in non-ionized form (hydrophobic).[1]

    • Elution: Elutes after the main peak or very close to it depending on the column carbon load.[1]

    • Resolution: The gradient slope (15% to 60% B) is specifically tuned to resolve this lipophilic acid from the target amide.[1]

  • Regioisomers (e.g., 3-bromo or 4-bromo analogs):

    • Source: Impure starting acid chloride.[1]

    • Detection: These are difficult to separate.[1] The ortho-bromo (target) usually elutes faster than para-bromo isomers due to the "ortho effect" (twisting the ring out of planarity, reducing interaction with C18).[1]

References

  • Udhayasurian, R., et al. (2020).[1] "Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives." Annals of Tropical Medicine and Public Health.

  • Patyra, E., et al. (2022).[1] "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers." Molecules.

  • PubChem. (2023).[1] "N-(4-sulfamoylphenyl)benzamide Compound Summary." National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient/pH theory).

Sources

Comparative

mass spectrometry fragmentation pattern of 2-bromo-N-(4-sulfamoylphenyl)benzamide

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-bromo-N-(4-sulfamoylphenyl)benzamide Executive Summary This guide provides an in-depth analysis of the mass spectrometric behavior of 2-bromo-N-(4-sulfamoylph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-bromo-N-(4-sulfamoylphenyl)benzamide

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-bromo-N-(4-sulfamoylphenyl)benzamide . As a structural hybrid of a halogenated benzamide and a sulfonamide (sulfanilamide derivative), this molecule exhibits distinct ionization signatures critical for drug metabolism and pharmacokinetics (DMPK) studies and impurity profiling.

This document compares two primary fragmentation modalities: Electrospray Ionization (ESI-MS/MS) , utilized for quantitative bioanalysis, and Electron Impact (EI-MS) , utilized for structural identification.

Structural Analysis & Isotopic Fingerprint

Before analyzing fragmentation, the researcher must validate the precursor ion using the unique isotopic signature of bromine.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~353.97 Da
    
  • Molecular Weight: ~355.21 g/mol

The Bromine Doublet (The "Anchor")

Unlike chlorinated or fluorinated analogs, the presence of a single bromine atom creates a definitive 1:1 isotopic ratio between the


 and 

peaks.
IsotopeAbundanceSpectral Signature

50.69%Base Peak (

)

49.31%

Peak (approx. equal height to

)

Diagnostic Rule: Any fragment ion retaining the benzoyl moiety must exhibit this 1:1 doublet. Fragments losing the bromine atom (e.g., phenyl ring cleavage) will revert to a standard carbon isotopic distribution.

Comparative Fragmentation Modalities

This section compares the two standard workflows for analyzing this compound.

Modality A: ESI-MS/MS (Positive Mode)

Best for: Trace quantification in biological matrices (Plasma/Urine).

In positive ESI, the molecule forms the protonated pseudomolecular ion


. Fragmentation is induced via Collision-Induced Dissociation (CID).[1][2]
  • Precursor Ions:

    
     355.0 (
    
    
    
    ) and 357.0 (
    
    
    ).
  • Primary Cleavage (Amide Hydrolysis): The labile amide bond is the primary site of fragility. The charge is often retained on the carbonyl carbon, generating a stable 2-bromobenzoyl cation .

  • Secondary Cleavage (Sulfonamide Rearrangement): Sulfonamides frequently undergo a characteristic loss of neutral

    
     (64 Da) via rearrangement, a mechanism distinct to this functional group.
    
Modality B: EI-MS (70 eV)

Best for: Impurity profiling and library matching.

EI produces the radical cation


. The energy excess leads to extensive in-source fragmentation, often obliterating the molecular ion.
  • Alpha Cleavage: Radical-initiated cleavage adjacent to the carbonyl.

  • Dehalogenation: Direct loss of the Bromine radical (

    
    ), yielding an 
    
    
    
    peak.

Mechanistic Fragmentation Pathways (ESI-CID)

The following Graphviz diagram illustrates the specific fragmentation tree for the


 isotopologue (Precursor m/z 355).

Fragmentation Parent [M+H]+ Precursor m/z 355 (79-Br) AmideCleavage Amide Bond Cleavage Parent->AmideCleavage CID Low Energy SulfonamideLoss SO2 Extrusion (-64 Da) Parent->SulfonamideLoss Rearrangement AmmoniaLoss NH3 Loss (-17 Da) Parent->AmmoniaLoss Neutral Loss BenzoylIon 2-Bromobenzoyl Cation m/z 183 (Retains Br doublet) AmideCleavage->BenzoylIon Charge Retention on Carbonyl AmineIon Sulfanilamide Ion m/z 173 AmideCleavage->AmineIon Charge Retention on Amine BenzoylLoss -CO (-28 Da) BenzoylIon->BenzoylLoss High Energy Desulfonylated [M+H - SO2]+ m/z 291 SulfonamideLoss->Desulfonylated Deaminated [M+H - NH3]+ m/z 338 AmmoniaLoss->Deaminated PhenylIon Bromophenyl Cation m/z 155 BenzoylLoss->PhenylIon

Caption: Figure 1. Predicted ESI-CID fragmentation tree for 2-bromo-N-(4-sulfamoylphenyl)benzamide (


 isotopologue). Key pathways include amide hydrolysis and sulfonamide 

extrusion.

Experimental Data & Transitions

The following table summarizes the theoretical transitions used for Multiple Reaction Monitoring (MRM) method development.

Transition TypePrecursor (

)
Product (

)
Neutral LossStructural AssignmentCollision Energy (eV)
Quantifier 355.0 (

)
183.0 172 Da2-Bromobenzoyl cation (Amide cleavage)15-20
Qualifier 1 355.0 (

)
291.0 64 Da (

)
Rearrangement product (

)
10-15
Qualifier 2 355.0 (

)
156.0 199 DaSulfanilamide fragment (

)
25-30
Isotope Check 357.0 (

)
185.0 172 Da2-Bromobenzoyl cation (

isotope)
15-20

Critical Note: The transition 355


 183 is the most specific due to the stability of the benzoyl cation. The 355 

291 transition is characteristic of the sulfonamide class but requires careful optimization of collision energy to prevent complete dissociation.

Standardized Experimental Protocol

To reproduce these fragmentation patterns, follow this self-validating LC-MS/MS workflow.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) essential for ESI positive mode.
      
Phase 2: Direct Infusion (Tune)
  • Flow Rate: 10 µL/min via syringe pump into the ESI source.

  • Scan Mode: Q1 MS Scan (Range 100–500

    
    ).
    
    • Validation: Confirm the presence of the 355/357 doublet. If the 357 peak is missing, the bromine is absent or the sample is degraded.

  • Product Ion Scan: Select

    
     355 as precursor. Ramp Collision Energy (CE) from 0 to 40 eV.
    
Phase 3: LC Separation (Gradient)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Logic: Sulfonamides are polar; the benzamide moiety adds lipophilicity. A generic gradient ensures elution without knowing exact LogP.

Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) ESI ESI Source (+4.5 kV) Sample->ESI Infusion Q1 Q1 Filter Select m/z 355 ESI->Q1 [M+H]+ Collision Collision Cell (Argon Gas) Q1->Collision Selection Q3 Q3 Filter Scan Fragments Collision->Q3 Fragmentation Detector Detector (Spectrum Generation) Q3->Detector Detection

Caption: Figure 2. Triple Quadrupole MS/MS workflow for characterizing 2-bromo-N-(4-sulfamoylphenyl)benzamide.

References

  • NIST Mass Spectrometry Data Center. Benzamide, 2-bromo-N-(4-bromophenyl)- Mass Spectrum.[3] National Institute of Standards and Technology.[4][5][6] Available at: [Link] (Accessed Oct 2023). Note: Used as a structural analog for benzamide fragmentation rules.

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[7] Journal of Mass Spectrometry.[8] Available at: [Link]

  • PubChem. 2-Bromobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

Introduction: The Role of IR Spectroscopy in Pharmaceutical Characterization

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-bromo-N-(4-sulfamoylphenyl)benzamide: A Comparative Analysis Infrared (IR) spectroscopy is a cornerstone analytical technique in pharmaceutical research and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-bromo-N-(4-sulfamoylphenyl)benzamide: A Comparative Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique in pharmaceutical research and development. Its power lies in its ability to provide a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1][2] For a novel or synthesized compound like 2-bromo-N-(4-sulfamoylphenyl)benzamide, a molecule with potential relevance in drug discovery due to its constituent amide and sulfonamide moieties[3][4][5][6], IR spectroscopy serves as a rapid, non-destructive method to confirm its identity, assess purity, and elucidate its structural features. This guide provides a detailed analysis of the expected IR absorption peaks for 2-bromo-N-(4-sulfamoylphenyl)benzamide, supported by comparative data from structurally similar compounds and established spectroscopic principles.

Molecular Structure and Key Vibrational Modes

To predict the infrared spectrum, we must first dissect the molecular structure of 2-bromo-N-(4-sulfamoylphenyl)benzamide into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the IR spectrum.

The key functional groups are:

  • Secondary Amide (-CONH-): This group is central to the molecule and gives rise to several distinct and strong absorptions, most notably the C=O stretch (Amide I) and the N-H bend (Amide II).

  • Sulfonamide (-SO₂NH₂): A critical pharmacophore, the sulfonamide group is characterized by strong S=O stretching vibrations and N-H bonds.

  • Aromatic Rings: Two substituted benzene rings are present, leading to characteristic C-H and C=C stretching and bending vibrations. The substitution patterns influence the positions of the C-H out-of-plane bending bands.

  • Carbon-Bromine Bond (C-Br): This bond will produce a stretching vibration in the low-frequency fingerprint region of the spectrum.

Predicted IR Absorption Peaks for 2-bromo-N-(4-sulfamoylphenyl)benzamide

The following sections detail the expected wavenumber ranges for the primary vibrational modes of the target molecule. These predictions are based on established correlation data and refined by experimental values reported for analogous structures.

N-H Stretching Vibrations (3400-3200 cm⁻¹)

The molecule contains two types of N-H bonds: one in the secondary amide linker and two in the primary sulfonamide group.

  • Amide N-H Stretch: For secondary amides, a single, sharp N-H stretching band is typically observed in the 3400-3250 cm⁻¹ region.[7] In the solid state, hydrogen bonding will broaden this peak and shift it to a lower frequency, likely around 3300 cm⁻¹.

  • Sulfonamide N-H Stretches: Primary sulfonamides exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[4] Studies on arylsulfonamides show these occur in the ranges of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric).[4]

Aromatic C-H Stretching Vibrations (3100-3000 cm⁻¹)

The C-H bonds on both aromatic rings will give rise to stretching vibrations. These are typically of medium to weak intensity and appear at wavenumbers just above 3000 cm⁻¹. Their presence is a clear indicator of sp²-hybridized carbon-hydrogen bonds.[8][9]

Carbonyl (C=O) Amide I Stretch (ca. 1650 cm⁻¹)

The C=O stretching vibration of the amide group, known as the Amide I band, is one of the most intense and characteristic peaks in the spectrum. For secondary amides, it typically appears in the 1680-1630 cm⁻¹ range.[10] A study on N-(4-sulfamoylphenyl) benzamide derivatives reported this peak at approximately 1647-1648 cm⁻¹.[11] The position can be influenced by hydrogen bonding and electronic effects from the attached rings.

N-H Bending (Amide II) and Aromatic C=C Stretching (1620-1450 cm⁻¹)
  • Amide II Band: This band, arising primarily from N-H bending coupled with C-N stretching, is another hallmark of secondary amides. It is found between 1550 cm⁻¹ and 1510 cm⁻¹ and is typically strong but less intense than the Amide I band.

  • Aromatic C=C Stretches: Aromatic rings exhibit several in-ring C=C stretching vibrations of variable intensity, typically appearing in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[8] These peaks confirm the presence of the benzene rings.

Sulfonyl (S=O) Stretching Vibrations (1350-1150 cm⁻¹)

The sulfonamide group is readily identified by two very strong and distinct S=O stretching bands.

  • Asymmetric S=O Stretch: This appears at higher wavenumbers, typically in the range of 1344–1317 cm⁻¹.[4]

  • Symmetric S=O Stretch: This is found at lower frequencies, generally between 1187–1147 cm⁻¹.[4] The presence of these two intense bands is a definitive marker for the sulfonamide moiety.[12]

Fingerprint Region (Below 1400 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the overall molecular structure.

  • C-N Stretching: The stretching vibrations for the C-N bonds of the amide and sulfonamide groups appear in this region, typically between 1335-1250 cm⁻¹ for aromatic amines.[7]

  • S-N Stretching: The S-N stretch of the sulfonamide group is expected in the 924–906 cm⁻¹ range.[4]

  • Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions between 900-675 cm⁻¹ are highly diagnostic of the substitution pattern on the aromatic rings.[8] For the 1,2-disubstituted (ortho) bromo-phenyl ring and the 1,4-disubstituted (para) sulfamoyl-phenyl ring, characteristic strong bands are expected in this area.

  • C-Br Stretching: The carbon-bromine stretch is found at low frequencies, typically in the 690-515 cm⁻¹ range.[1][8][13] This peak may be difficult to assign definitively due to other absorptions in this crowded region but its presence is expected.

Comparative Analysis of IR Data

To substantiate our predictions, the expected peak locations for 2-bromo-N-(4-sulfamoylphenyl)benzamide are compared with experimental data from structurally related molecules.

Vibrational ModeFunctional GroupPredicted Range for Target Molecule (cm⁻¹)2-Bromobenzamide[14][15]N-(4-sulfamoylphenyl)benzamide Derivatives[11]Arylsulphonamides[4]
N-H Stretch (asym/sym) Amide/Sulfonamide3400-3200 (multiple bands)~3400, ~3200 (primary amide)~3441-33953390–3323, 3279–3229
Aromatic C-H Stretch Aromatic Ring3100-3000PresentPresentPresent
C=O Stretch (Amide I) Amide~1650~16601647-1648N/A
N-H Bend (Amide II) Amide~1530~1600 (primary amide bend)Not specifiedN/A
C=C Stretch Aromatic Ring1600-1450 (multiple bands)PresentPresentPresent
S=O Asymmetric Stretch Sulfonamide1345-1315N/A1464-14261344–1317
S=O Symmetric Stretch Sulfonamide1185-1145N/A1147-11141187–1147
S-N Stretch Sulfonamide925-900N/ANot specified924–906
C-Br Stretch Alkyl Halide690-515PresentN/AN/A

Table 1: Comparison of predicted IR absorption frequencies for 2-bromo-N-(4-sulfamoylphenyl)benzamide with experimental data from analogous compounds.

Experimental Protocol: Acquiring an FT-IR Spectrum

The following is a standardized protocol for analyzing a solid sample like 2-bromo-N-(4-sulfamoylphenyl)benzamide using the Potassium Bromide (KBr) pellet technique, a method frequently cited for the characterization of solid sulfonamides and amides.[4]

Methodology: KBr Pellet Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the dried 2-bromo-N-(4-sulfamoylphenyl)benzamide sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The KBr must be free of moisture, which can be ensured by drying in an oven at ~110°C for several hours and storing in a desiccator.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of IR radiation.

  • Pellet Formation:

    • Transfer a portion of the powder into the collar of a KBr pellet press.

    • Assemble the press die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr mixture into a transparent or translucent disc.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical scanning range is 4000 to 400 cm⁻¹.[4]

  • Data Analysis:

    • The resulting spectrum (transmittance vs. wavenumber) is processed to identify the positions of the absorption peaks.

    • Compare the observed peak positions with the predicted values and reference spectra to confirm the compound's identity and structural integrity.

Workflow for Spectroscopic Analysis

The logical flow from sample to final data interpretation is a critical, self-validating process in analytical chemistry.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1. Weigh Sample (1-2 mg) KBr 2. Weigh KBr (100-200 mg) Sample->KBr Grind 3. Grind to Homogeneous Mixture KBr->Grind Press 4. Press into Transparent Pellet Grind->Press Background 5. Run Background Scan (Air) Press->Background Acquire 6. Acquire Sample Spectrum Background->Acquire Process 7. Process Spectrum (Transmittance vs. Wavenumber) Acquire->Process Identify 8. Identify & Assign Characteristic Peaks Process->Identify Compare 9. Compare with Reference Data Identify->Compare Confirm 10. Confirm Structure Compare->Confirm

Caption: Workflow for FT-IR analysis of a solid sample via the KBr pellet method.

Conclusion

The infrared spectrum of 2-bromo-N-(4-sulfamoylphenyl)benzamide is predicted to exhibit a rich set of characteristic absorption bands that unequivocally confirm its complex structure. The most definitive signals for identification will be the combination of the strong Amide I (C=O) stretch around 1650 cm⁻¹, the two intense S=O stretching bands between 1350-1315 cm⁻¹ and 1185-1145 cm⁻¹, and the multiple N-H stretching bands above 3200 cm⁻¹. Further confirmation is provided by the aromatic C=C stretches and the C-H out-of-plane bending vibrations, which can corroborate the substitution patterns of the phenyl rings. By comparing the acquired spectrum against the predicted ranges and data from analogous structures, researchers can confidently verify the synthesis and identity of this compound.

References

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. University of Colorado Boulder. [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • Gopukumar S T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 60(6), 665-671. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzamide. PubChem. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Sumathi, N., Geetha, S., & Vijayakumar, K. (2019). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. ResearchGate. [Link]

  • ResearchGate. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...[Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. [Link]

  • Masaguer, J. R., et al. (1962). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi, 82(1), 121-125. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-8. [Link]

  • ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. [Link]

  • Trade Science Inc. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. TSI Journals. [Link]

  • NIST. (n.d.). Benzamide, 2-bromo-. NIST Chemistry WebBook. [Link]

  • Oxford Academic. (1969). Infrared identification of sulphonamides using attenuated total reflection. Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679. [Link]

  • Ghodsinia, S. E., et al. (2015). Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. ACS Omega. [Link]

  • El-Gendy, A. (n.d.). Examples of IR spectra of drug molecules. [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • SpectraBase. (n.d.). N-(2-Benzoylphenyl)-4-bromobenzamide - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]

  • Sci-Hub. (n.d.). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. [Link]

  • ResearchGate. (2008). Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. [Link]

Sources

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